Product packaging for 3,6-Dibromopyridazine(Cat. No.:CAS No. 17973-86-3)

3,6-Dibromopyridazine

Cat. No.: B094444
CAS No.: 17973-86-3
M. Wt: 237.88 g/mol
InChI Key: VQAFMTSSCUETHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Dibromopyridazine is a useful research compound. Its molecular formula is C4H2Br2N2 and its molecular weight is 237.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2N2 B094444 3,6-Dibromopyridazine CAS No. 17973-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFMTSSCUETHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290072
Record name 3,6-dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17973-86-3
Record name 17973-86-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromopyridazine: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic applications of 3,6-Dibromopyridazine. It is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and highlights its role as a precursor in the development of targeted therapeutic agents, particularly cyclin-dependent kinase (CDK) inhibitors.

Chemical Structure and Identification

This compound is a halogenated pyridazine (B1198779) derivative with the two bromine atoms located at the 3 and 6 positions of the pyridazine ring. This symmetrical substitution pattern significantly influences its reactivity and makes it a versatile intermediate for further chemical modifications.

Table 1: Structural and Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₄H₂Br₂N₂[1][2][3]
SMILES C1=C(C(=NN=C1)Br)Br
InChI Key VQAFMTSSCUETHA-UHFFFAOYSA-N[1]
CAS Number 17973-86-3[1][2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 237.88 g/mol [1][2][3]
Appearance White to pale yellow solid
Melting Point 116-117 °C
Boiling Point 327.5 ± 22.0 °C at 760 mmHg
Density 2.197 ± 0.06 g/cm³
Solubility Insoluble in water, soluble in polar organic solvents.[4]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from maleic anhydride (B1165640). The following is a detailed experimental protocol for its preparation.[5]

Step 1: Synthesis of Maleic Hydrazide
  • To a solution of hydrazine (B178648) monohydrate (64% v/v, 1.2 mL, 16 mmol) in water (11 mL), add maleic anhydride (2.00 g).

  • Heat the resulting slurry to reflux in a preheated oil bath until the reaction mixture becomes homogeneous.

  • Continue refluxing for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (5 mL) to induce precipitation.

  • Isolate the precipitate by filtration.

  • Wash the collected solid with water (3 x 5 mL).

Step 2: Bromination of Maleic Hydrazide
  • In a flask, combine maleic hydrazide (1.00 g) with freshly distilled phosphorus oxybromide (POBr₃) (5.73 g, 20.0 mmol).

  • Heat the homogeneous solution to 100°C in a preheated oil bath.

  • Maintain the temperature for 3 hours.

  • Pour the reaction mixture over a slurry of ice/water (approximately 50 mL).

  • Cool the mixture to 0°C.

  • Adjust the pH to approximately 10 by adding 10 M aqueous NaOH at 0°C, which will cause a precipitate to form.

  • Isolate the precipitate by filtration.

  • Wash the solid with water (3 x 10 mL) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Maleic Hydrazide cluster_step2 Step 2: Bromination A Maleic Anhydride + Hydrazine Monohydrate in Water B Reflux at elevated temperature for 16 hours A->B C Cool to Room Temperature and Precipitate B->C D Filter and Wash C->D E Maleic Hydrazide D->E F Maleic Hydrazide + POBr3 E->F Intermediate G Heat at 100°C for 3 hours F->G H Quench with Ice/Water G->H I Adjust pH to 10 with NaOH H->I J Filter and Wash I->J K This compound J->K

A flowchart illustrating the two-step synthesis of this compound.

Role in Medicinal Chemistry: A Precursor to Bioactive Molecules

This compound is not typically a pharmacologically active molecule itself. Instead, its significance lies in its utility as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The two bromine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.

Application in the Synthesis of CDK2 Inhibitors

A notable application of the pyridazine core, for which this compound is a key starting material, is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors.[6][7][8] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.

The general synthetic approach involves the sequential displacement of the two halogen atoms on the pyridazine ring with different amine-containing moieties. This allows for the creation of a library of 3,6-disubstituted pyridazine derivatives that can be screened for their inhibitory activity against CDK2.

CDK2_Inhibitor_Synthesis_Logic Start 3,6-Dihalopyridazine (e.g., this compound) Step1 Nucleophilic Substitution with Amine 1 (R1-NH2) Start->Step1 Intermediate 3-Amino-6-halopyridazine Step1->Intermediate Step2 Nucleophilic Substitution or Cross-Coupling with Amine 2 (R2-NH2) Intermediate->Step2 Final_Product 3,6-Disubstituted Pyridazine (CDK2 Inhibitor Candidate) Step2->Final_Product

Logical workflow for the synthesis of CDK2 inhibitors from 3,6-dihalopyridazines.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined structure and predictable reactivity make it an ideal starting material for the construction of diverse molecular architectures. The continued exploration of its synthetic utility is expected to lead to the discovery of novel therapeutic agents and advanced materials.

References

The Pharmacological Potential of Pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potentials of pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[2] Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.[1][3]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives (VEGFR-2 Inhibition)

Compound ID/SeriesCancer Cell LineCell Line OriginGI50 / IC50 (µM)Reference CompoundReference
8c --1.8-[1]
8f HUVECHuman Umbilical Vein Endothelial Cells1.3-[1]
15 HUVECHuman Umbilical Vein Endothelial Cells1.4-[1]
18b --0.0607-[1]
18c --0.107-[1]
Compound 6 HEPG-2Human Liver CancerMore active than SorafenibSorafenib[3]
2h SRLeukemia< 0.1-[4]
2h NCI-H522Non-Small Cell Lung< 0.1-[4]
4e MCF-7Human Breast Cancer1-105-Fluorouracil, Etoposide[5][6]
4f SK-MEL-28Human Melanoma1-105-Fluorouracil, Etoposide[5][6]
12b Hep-2Human Laryngeal Cancer11Doxorubicin[7]
12b HepG2Human Liver Cancer13Doxorubicin[7]
12b MCF-7Human Breast Cancer11Doxorubicin[7]
12b A375Human Melanoma11Doxorubicin[7]
Pyrazolo-pyridazine 4 HepG-2Human Liver Cancer17.30Doxorubicin[8]
Pyrazolo-pyridazine 4 HCT-116Human Colon Cancer18.38Doxorubicin[8]
Pyrazolo-pyridazine 4 MCF-7Human Breast Cancer27.29Doxorubicin[8]

Signaling Pathway: VEGFR-2 Inhibition by Pyridazine Derivatives

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds TK_Domain Tyrosine Kinase Domain VEGFR2->TK_Domain Activates Downstream Downstream Signaling (Proliferation, Angiogenesis) TK_Domain->Downstream Phosphorylates Pyridazine Pyridazine Derivative Pyridazine->TK_Domain Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pyridazine compounds on cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyridazine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the pyridazine compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: In Vitro Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compounds Prepare Serial Dilutions of Pyridazine Derivatives incubate1->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of pyridazine derivatives using the MTT assay.

Antimicrobial Activity of Pyridazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have demonstrated significant activity against a range of bacteria and fungi.[10][11][12]

Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference CompoundReference
Diarylurea Pyridazinones (Compound 10h) Staphylococcus aureus16-[13]
Diarylurea Pyridazinones (Compound 8g) Candida albicans16-[13]
Chloro derivatives Escherichia coli0.892–3.744Chloramphenicol (2.019-8.078)[10][11]
Chloro derivatives Pseudomonas aeruginosa0.892–3.744Chloramphenicol[10][11]
Chloro derivatives Serratia marcescens0.892–3.744Chloramphenicol[10][11]
Pyridazinone Derivatives (Compound 3) S. aureus (MRSA)4.52 µMAmikacin[14]
Pyridazinone Derivatives (Compound 7) E. coli7.8 µMAmikacin[14]
Pyridazinone Derivatives (Compound 13) A. baumannii3.74 µMAmikacin[14]
Pyridazinone Derivatives (Compound 13) P. aeruginosa7.48 µMAmikacin[14]
Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is a common preliminary screening technique to evaluate the antimicrobial activity of chemical substances.[15][16][17]

Materials:

  • Nutrient agar plates

  • Standardized bacterial or fungal culture

  • Sterile cork borer (6 mm in diameter)

  • Test compounds (pyridazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculate the surface of the nutrient agar plates with the standardized microbial culture to create a lawn.

  • Aseptically create wells in the agar plate using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a period to permit diffusion of the substances into the agar.

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare Inoculated Nutrient Agar Plates start->prepare_plates create_wells Create Wells in Agar prepare_plates->create_wells add_samples Add Test Compounds, Positive & Negative Controls create_wells->add_samples pre_diffusion Allow for Pre-diffusion add_samples->pre_diffusion incubate Incubate Plates pre_diffusion->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_results Analyze and Compare Results measure_zones->analyze_results end End analyze_results->end

Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.

Anti-inflammatory Activity of Pyridazine Derivatives

Chronic inflammation is implicated in a variety of diseases. Pyridazine derivatives have shown potent anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18] A key mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[19][20][21]

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives (COX-2 Inhibition)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundReference
4c -0.26-Celecoxib (IC50 = 0.35 µM)[19]
6b -0.186.33Celecoxib, Indomethacin (SI = 0.50)[19]
5f -1.50-Celecoxib[21]
6f -1.15-Celecoxib[21]
Compound 7 ---Celecoxib[22]
Compound 12 ---Celecoxib[22]
Compound 16 ---Celecoxib[22]
Compound 24 ---Celecoxib[22]

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Inhibition cluster_stimulus Inflammatory Stimulus cluster_membrane_phospholipids Cell Membrane cluster_arachidonic_acid_cascade Arachidonic Acid Cascade Stimulus Cell Injury/ Pathogen PLA2 Phospholipase A2 Stimulus->PLA2 Activates Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases PLA2->Membrane Acts on COX2 COX-2 AA->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Pyridazine Pyridazine Derivative Pyridazine->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives to reduce inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[23][24][25][26][27]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (pyridazine derivatives)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group with respect to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Carrageenan_Paw_Edema_Workflow start Start fast_animals Fast Rats Overnight start->fast_animals administer_compounds Administer Test Compounds, Reference, and Vehicle fast_animals->administer_compounds wait_absorption Wait for Drug Absorption administer_compounds->wait_absorption induce_edema Inject Carrageenan into Paw wait_absorption->induce_edema measure_volume_initial Measure Initial Paw Volume (0h) induce_edema->measure_volume_initial measure_volume_intervals Measure Paw Volume at Regular Intervals (1-5h) measure_volume_initial->measure_volume_intervals calculate_inhibition Calculate % Inhibition of Edema measure_volume_intervals->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Other Notable Biological Activities

Beyond the major areas discussed, pyridazine derivatives have shown promise in a variety of other therapeutic applications, including:

  • Antiviral Activity: Certain pyridazine derivatives have demonstrated inhibitory effects against various viruses.

  • Antihypertensive Activity: Some derivatives exhibit vasodilatory properties, making them potential candidates for treating hypertension.

  • Antidepressant Activity: Modulation of neurotransmitter systems by some pyridazine compounds suggests their potential use in treating depression.

Synthesis of Pyridazine Derivatives

The synthesis of pyridazine derivatives is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This versatile reaction allows for the introduction of a wide range of substituents on the pyridazine ring, enabling the fine-tuning of their pharmacological properties.[28][29][30][31][32]

General Synthetic Scheme

Pyridazine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound plus + Dicarbonyl->plus Hydrazine Hydrazine (or derivative) Hydrazine->plus arrow Condensation/ Cyclization plus->arrow Pyridazine Substituted Pyridazine arrow->Pyridazine

Caption: General synthetic route for the preparation of pyridazine derivatives.

Conclusion

The pyridazine scaffold represents a highly valuable framework in the design and development of new therapeutic agents. The diverse and potent biological activities exhibited by its derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, underscore the importance of continued research in this field. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

The Versatile Scaffold: 3,6-Dibromopyridazine as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of versatile molecular frameworks. Among these, the pyridazine (B1198779) core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. The symmetrically substituted 3,6-dibromopyridazine, in particular, serves as a readily available and highly adaptable building block for the synthesis of diverse compound libraries. Its two reactive bromine atoms provide convenient handles for the introduction of various substituents through modern cross-coupling methodologies, enabling the fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for its derivatization and summarizing the biological activities of the resulting compounds.

Synthetic Methodologies: Harnessing the Reactivity of this compound

The two bromine atoms at the 3 and 6 positions of the pyridazine ring are susceptible to nucleophilic substitution and are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and selective introduction of different functionalities, leading to a vast chemical space of 3,6-disubstituted pyridazine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Protocol: Synthesis of 3-Aryl-6-bromopyridazines via Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), toluene (B28343), ethanol (B145695), and water.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add the arylboronic acid (1.1 mmol) and an aqueous solution of Na₂CO₃ (2 M, 2 mL).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-6-bromopyridazine.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a diverse range of primary and secondary amines at the 3 and/or 6 positions of the pyridazine ring.

Experimental Protocol: Synthesis of 3-Amino-6-bromopyridazines via Buchwald-Hartwig Amination

  • Materials: this compound, amine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), cesium carbonate (Cs₂CO₃), and anhydrous 1,4-dioxane (B91453).

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

    • Evacuate the tube and backfill with an inert gas (argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 3-amino-6-bromopyridazine (B1273705) derivative.

Logical Workflow for Derivatization

The following diagram illustrates a typical workflow for the sequential functionalization of this compound.

G Sequential Functionalization of this compound start This compound suzuki Suzuki-Miyaura Coupling (R¹-B(OH)₂) start->suzuki Pd Catalyst, Base intermediate 3-R¹-6-Bromopyridazine suzuki->intermediate buchwald Buchwald-Hartwig Amination (R²R³NH) intermediate->buchwald Pd Catalyst, Base, Ligand final 3-R¹-6-(NR²R³)Pyridazine buchwald->final

Caption: A typical synthetic workflow for creating 3,6-disubstituted pyridazines.

This compound Derivatives in Drug Discovery

The 3,6-disubstituted pyridazine scaffold has been extensively explored in various therapeutic areas, leading to the discovery of potent and selective inhibitors of numerous biological targets.

Anticancer Activity

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2.[1][2]

Compound IDSubstitution at C3Substitution at C6TargetIC₅₀ (nM)Reference
11e 4-FluorophenylaminoMorpholinoCDK2151[1]
11h 4-ChlorophenylaminoMorpholinoCDK243.8[1]
11l 4-MethoxyphenylaminoMorpholinoCDK255.6[1]
11m (Tetrahydro-2H-pyran-4-yl)methylaminoMorpholinoCDK220.1[1]

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a crucial role in inflammation, apoptosis, and cancer. A series of novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as JNK1 inhibitors.

Compound IDSubstitution at C3Substitution at C6Target% Inhibition (at 10 µM)Reference
9e 4-Fluorophenylamino4-(4-Tolyl)piperazin-1-ylJNK191.82 (CNS SNB-75)
Anti-inflammatory Activity

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Pyridazine derivatives have been investigated as selective COX-2 inhibitors, which are expected to have a better gastrointestinal safety profile than non-selective NSAIDs.

Compound IDSubstitution at C3Substitution at C6TargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
9a 4-Sulfamoylphenylamino4-TolylCOX-215.5021.29
9b 4-Sulfamoylphenylamino4-MethoxyphenylCOX-217.5015.71
12 4-Sulfamoylphenylamino4-ChlorophenylCOX-217.1017.25
16b 4-Sulfamoylphenylamino3,4-DimethoxyphenylCOX-216.9018.63
17 4-SulfamoylphenylaminoNaphthalen-2-ylCOX-217.7016.10
Antiviral Activity

The pyridazine scaffold has also shown promise in the development of antiviral agents. For instance, certain 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[3]

CompoundTarget VirusIC₅₀ (µg/mL)Reference
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHCMV>10[3]
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHCMV>10[3]
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVZV>10[3]
6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazineVZV>10[3]

Signaling Pathways

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 plays a critical role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors (CKIs). In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[4][5]

G CDK2 Signaling Pathway in G1/S Transition Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates p21_p27 p21/p27 (CKIs) CyclinD_CDK46->p21_p27 inhibits E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry promotes Pyridazine_Inhibitor 3,6-Disubstituted Pyridazine Inhibitor Pyridazine_Inhibitor->CDK2 p21_p27->CyclinE_CDK2 inhibits

Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition.

JNK Signaling Pathway

The JNK signaling pathway is a complex cascade that is activated by various cellular stresses and inflammatory cytokines. Activation of this pathway can lead to either apoptosis or cell survival, depending on the cellular context.

G JNK Signaling Pathway Stress_Signals Stress Signals (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Signals->MAPKKK activate MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylate JNK JNK MKK4_7->JNK phosphorylate cJun c-Jun JNK->cJun phosphorylate AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression regulates Pyridazine_Inhibitor 3,6-Disubstituted Pyridazine Inhibitor Pyridazine_Inhibitor->JNK

Caption: The JNK signaling cascade and its inhibition by pyridazine derivatives.

Experimental Protocols for Biological Assays

In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2 enzyme.

  • Materials: Recombinant human CDK2/Cyclin A or E, histone H1 (substrate), ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the test compound, CDK2 enzyme, and substrate (histone H1) in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Materials: Adherent cell line, culture medium, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Fix the cells by gently adding cold TCA to each well and incubate at 4 °C for 1 hour.

    • Wash the plates with water to remove the TCA.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).[7][8]

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer, heme, test compound, and a detection system (e.g., fluorometric probe).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the COX-2 enzyme, heme, and test compound in the reaction buffer.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate at 37 °C for a short period (e.g., 10 minutes).

    • Measure the product formation using a suitable detection method (e.g., fluorescence).

    • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.[9][10]

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its facile and selective derivatization through established synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides access to a vast and diverse chemical space. The resulting 3,6-disubstituted pyridazine derivatives have demonstrated significant biological activities across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.

References

Navigating the Solubility Landscape of 3,6-Dibromopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3,6-Dibromopyridazine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its likely solubility behavior and detailed methodologies for its empirical determination.

Introduction to this compound and its Solubility

This compound (CAS No. 17973-86-3) is a halogenated heterocyclic compound with a molecular formula of C₄H₂Br₂N₂ and a molecular weight of 237.88 g/mol . Its structure, featuring a pyridazine (B1198779) ring substituted with two bromine atoms, suggests a degree of polarity, which influences its solubility in various organic solvents. Generally, compounds of this nature are expected to exhibit moderate solubility in many organic solvents. However, precise quantification is essential for applications in synthesis, purification, and formulation development.

The parent compound, pyridazine, is known to be soluble in water and many organic solvents like alcohols, acetone, and ether, but less so in non-polar solvents such as hexane. The introduction of two bromine atoms in the 3 and 6 positions increases the molecular weight and polarizability of the molecule, which can alter its solubility profile compared to the parent pyridazine.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative assessment based on the principle of "like dissolves like" can be inferred. The polarity of this compound, arising from the nitrogen heteroatoms and the carbon-bromine bonds, suggests it will be more soluble in polar aprotic and polar protic solvents than in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted Solubility
Polar ProticMethanol, Ethanol, IsopropanolLikely Soluble
Polar AproticAcetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble
HalogenatedDichloromethane, ChloroformLikely Soluble
EthersTetrahydrofuran (THF), Diethyl etherModerately Soluble
AromaticToluene, BenzeneSparingly Soluble
Non-polarHexane, HeptaneLikely Insoluble

Quantitative Solubility Data (Hypothetical)

To facilitate experimental design and data recording, the following table is provided as a template for researchers to populate with their own determined solubility data.

Table 2: Experimental Solubility of this compound at 25°C (Template)

SolventMolarity (mol/L)g/Lmg/mLClassification
Methanol
Ethanol
Acetone
Dichloromethane
Tetrahydrofuran
Toluene
Hexane

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility.

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase: A suitable mixture of polar and non-polar solvents (e.g., acetonitrile and water).

  • Column: A C18 reverse-phase column is often suitable for this type of compound.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound to construct a calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal Vials A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Centrifuge (if necessary) D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify using HPLC/UV-Vis G->H I Calculate Solubility H->I G A Start B Is the compound soluble in water? A->B C Test with litmus (B1172312) paper B->C Yes D Soluble in 5% NaOH? B->D No G Acidic Compound C->G Red H Basic Compound C->H Blue E Soluble in 5% HCl? D->E No D->G Yes F Soluble in conc. H2SO4? E->F No E->H Yes I Neutral Compound F->I Yes J Inert Compound F->J No

3,6-Dibromopyridazine: A Comprehensive Technical Guide to Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dibromopyridazine, a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details critical safety information, handling procedures, and physical and chemical properties derived from its Material Safety Data Sheet (MSDS). Furthermore, it outlines detailed experimental protocols for its synthesis and a key application in palladium-catalyzed cross-coupling reactions. Visualized workflows and reaction mechanisms are included to enhance understanding and ensure safe and effective utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 17973-86-3
Molecular Formula C₄H₂Br₂N₂
Molecular Weight 237.88 g/mol
Appearance White to light yellow or pale brown crystalline powder/solid
Melting Point 116-121 °C
Boiling Point 327.5 °C at 760 mmHg
Density ~2.2 g/cm³
Solubility No data available for water solubility. Soluble in some organic solvents.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards, which are summarized in Table 2.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

References:

Precautionary Measures and First Aid

Safe handling and emergency procedures are critical when working with this compound. Table 3 outlines the necessary precautionary statements and first aid measures.

Precautionary AreaStatements and Procedures
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated

The Versatile Role of 3,6-Dibromopyridazine in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromopyridazine has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the two bromine atoms on the electron-deficient pyridazine (B1198779) core, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This versatility has made it a valuable precursor for the construction of complex molecular architectures, particularly those with promising applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the role of this compound in modern organic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Synthetic Applications

The synthetic utility of this compound primarily revolves around palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems. The differential reactivity of the two bromine atoms can often be exploited to achieve mono- or di-substitution, providing a modular approach to a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the introduction of aryl, heteroaryl, or vinyl substituents at the 3- and/or 6-positions of the pyridazine ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Experimental Protocol: Synthesis of 3-Bromo-6-(thiophen-2-yl)pyridazine

This protocol details the mono-arylation of a pyridazine derivative, a reaction type directly applicable to this compound.

  • Materials: 6-(Thiophen-2-yl)pyridazin-3(2H)-one (0.5 g, 2.8 mmol), Phosphorus(V) oxybromide (POBr₃) (1.6 g, 5.5 mmol).

  • Procedure:

    • A mixture of 6-(thiophen-2-yl)pyridazin-3(2H)-one and POBr₃ is heated for 6 hours at 110-120 °C.

    • The mixture is cooled to room temperature and then carefully poured onto ice-water.

    • The solution is basified with a 2 M ammonia (B1221849) solution and stirred for 30 minutes, resulting in the formation of a brown solid.

    • The solid is collected by filtration, washed with water and light petroleum to yield pure 3-bromo-6-(thiophen-2-yl)pyridazine.

  • Yield: 76%[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-6-arylpyridazine

  • Materials: 3-Bromo-6-arylpyridazine (0.5 mmol), appropriate (hetero)aromatic boronic acid (0.6 mmol), 1,2-Dimethoxyethane (DME) (8 mL), Ethanol (2 mL), 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (1 mL), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol %).

  • Procedure:

    • The reactants and catalyst are combined in a reaction vessel under a nitrogen atmosphere.

    • The mixture is heated to 80 °C and stirred for 48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

    • After cooling, the reaction mixture is extracted with chloroform (B151607) (3 x 20 mL) and then with a saturated sodium chloride solution (20 mL).

    • The combined organic phases are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by silica (B1680970) gel column chromatography.[1]

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids [1]

EntryBoronic AcidProductYield (%)
15-Formylthiophene-2-boronic acid5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde28
25-Formylfuran-2-boronic acid5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)furan-2-carbaldehyde14

Logical Relationship: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling DibromoPyridazine This compound MonoarylProduct 3-Aryl-6-bromopyridazine DibromoPyridazine->MonoarylProduct 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination ArylBoronicAcid Arylboronic Acid (R-B(OH)₂) ArylBoronicAcid->MonoarylProduct DiarylProduct 3,6-Diarylpyridazine ArylBoronicAcid->DiarylProduct PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->MonoarylProduct Base Base (e.g., Na₂CO₃) Base->MonoarylProduct Solvent Solvent (e.g., DME/EtOH/H₂O) Solvent->MonoarylProduct MonoarylProduct->DiarylProduct Repeat Coupling

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling allows for the introduction of terminal alkynes, a valuable functional group for further transformations. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials: Aryl halide (e.g., this compound) (0.5 mmol), Terminal alkyne (0.6 mmol), Palladium catalyst on a solid support, Copper(I) oxide (Cu₂O) (0.1%) on alumina (B75360) powder, Tetrahydrofuran (THF)-Dimethylamine (DMA) 9:1 (10 mL).

  • Procedure:

    • A solution of the aryl halide and terminal alkyne in THF-DMA is prepared.

    • The solution is passed through a cartridge packed with the palladium and copper catalysts at a flow rate of 0.1 mL/min at 80 °C.

    • Water (30 mL) is added to the eluate, and the mixture is extracted with hexane (B92381) (3 x 30 mL).

    • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

    • The residue is purified by column chromatography on silica gel.[2]

Table 2: Examples of Sonogashira Coupling Products and Yields [2]

EntryAryl HalideAlkyneProductYield (%)
14-IodotoluenePhenylacetylene4-(Phenylethynyl)toluene60
24-IodobenzaldehydePhenylacetylene4-(Phenylethynyl)benzaldehyde75

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow Start Start PrepareSolution Prepare Solution: This compound Terminal Alkyne in THF/Amine Start->PrepareSolution FlowReaction Flow Reaction: Pass through Pd/Cu catalyst cartridge (e.g., 80 °C) PrepareSolution->FlowReaction Workup Aqueous Workup & Extraction FlowReaction->Workup Purification Column Chromatography Workup->Purification Product Alkynyl-substituted pyridazine Purification->Product

Caption: A typical workflow for a Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridazine core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: Aryl halide (e.g., this compound) (1.0 mmol), Amine (e.g., morpholine) (1.4 mmol), Palladium precatalyst (0.5-1.0 mol%), Ligand (e.g., BINAP) (0.0-0.5 mol%), Base (e.g., NaOᵗBu) (1.4 mmol), Anhydrous 1,4-dioxane (B91453) (1.0 mL).

  • Procedure:

    • An oven-dried reaction tube is charged with the palladium precatalyst, ligand, base, and aryl halide under an inert atmosphere (e.g., Argon or Nitrogen).

    • The amine and anhydrous solvent are added via syringe.

    • The reaction mixture is heated to 80-100 °C with vigorous stirring for 30-60 minutes.

    • After cooling, diethyl ether is added, and the mixture is washed with brine.

    • The organic layer is dried over MgSO₄, and the solvent is removed under reduced pressure.

    • The product is purified by recrystallization.[3][4]

Table 3: Representative Buchwald-Hartwig Amination Reactions [5]

EntryAryl HalideAmineProductYield (%)
12-ChlorotolueneMorpholineN-(2-methylphenyl)morpholine94
24-BromoanisolePiperidine1-(4-Methoxyphenyl)piperidine93

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amido Palladium Amido Complex OxAdd->Amido + HNR₂ - HX Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Fused Heterocyclic Systems

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems, which are often of significant interest in drug discovery.

[1][3][6]Triazolo[4,3-b]pyridazines are a class of compounds with diverse biological activities. Their synthesis often involves the initial conversion of this compound to a hydrazine (B178648) derivative, followed by cyclization.

Experimental Protocol: General Procedure for the Preparation of[1][3][6]triazolo[4,3-b]pyridazine Acetohydrazide Derivatives

  • Materials: 6-Hydrazinyl-3-(4-aryl)-[1][3][6]triazolo[4,3-b]pyridazine derivative (0.007 mol), Acetic anhydride (B1165640) (0.714 g, 0.007 mol), Glacial acetic acid (10 mL).

  • Procedure:

    • A solution of the 6-hydrazinyl-3-(4-aryl)-[1][3][6]triazolo[4,3-b]pyridazine derivative in glacial acetic acid is prepared.

    • Acetic anhydride is added, and the reaction mixture is heated under reflux at 120 °C for 6 hours.

    • The mixture is then poured into 20 mL of ice-cold water.

    • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.[1]

Table 4: Yields of N'-substituted acetohydrazide derivatives of[1][3][6]triazolo[4,3-b]pyridazine [1]

EntryStarting MaterialProductYield (%)
1N'-(3-Phenyl-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazideN'-(3-Phenyl-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide75
2N'-(3-(4-methoxyphenyl)-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazideN'-(3-(4-methoxyphenyl)-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide75

Synthetic Pathway:[1][3][6]Triazolo[4,3-b]pyridazines

Triazolo_Synthesis Dibromo This compound Hydrazino 3-Bromo-6-hydrazinylpyridazine Dibromo->Hydrazino Hydrazine Triazole 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Hydrazino->Triazole Cyclization (e.g., with formic acid) FinalProduct Functionalized [1,2,4]triazolo[4,3-b]pyridazine Triazole->FinalProduct Cross-coupling (e.g., Suzuki)

Caption: General synthetic route to[1][3][6]triazolo[4,3-b]pyridazines.

Pyrazolo[3,4-d]pyridazines are another important class of fused heterocycles accessible from this compound. The synthesis typically involves the formation of a pyrazole (B372694) ring fused to the pyridazine core.

Experimental Protocol: Synthesis of 2H-Pyrazolo[3,4-d]pyridazine 5,6-dioxides

This protocol describes a method for synthesizing a derivative of the pyrazolo[3,4-d]pyridazine system.

  • Materials: 3,4-diacetyl-5-methyl-1H-pyrazoles, Dinitrogen tetroxide (N₂O₄).

  • Procedure:

    • The accessible 3,4-diacetyl-5-methyl-1H-pyrazoles are transformed into the corresponding 1,4-dioximes.

    • The 1,4-dioximes undergo an N₂O₄-mediated oxidative cyclization to yield the 2H-pyrazolo[3,4-d]pyridazine 5,6-dioxides.

  • Note: All transformations proceed under mild conditions in good to high yields.[3]

Synthetic Pathway: Pyrazolo[3,4-d]pyridazines

Pyrazolo_Synthesis Dibromo This compound AminoBromo 3-Amino-6-bromopyridazine Dibromo->AminoBromo Amination Hydrazone Hydrazone derivative AminoBromo->Hydrazone Diazotization & Coupling Pyrazolo Pyrazolo[3,4-d]pyridazine derivative Hydrazone->Pyrazolo Cyclization

Caption: A potential synthetic route to pyrazolo[3,4-d]pyridazines.

Conclusion

This compound is a highly valuable and versatile scaffold in heterocyclic chemistry. Its ability to undergo selective and sequential palladium-catalyzed cross-coupling reactions, as well as its utility in the construction of fused ring systems, provides synthetic chemists with a powerful tool for the rapid generation of molecular diversity. The protocols and data presented in this guide highlight the broad applicability of this building block and are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for a range of scientific applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for the synthesis of biaryls and substituted heterocycles, which are common motifs in pharmaceuticals and functional materials. 3,6-Dibromopyridazine is a versatile building block, and its double Suzuki-Miyaura coupling allows for the straightforward synthesis of 3,6-diarylpyridazines, a class of compounds with significant interest in medicinal chemistry and materials science.

These application notes provide a detailed protocol for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. Both conventional heating and microwave-assisted methods are described to offer flexibility in experimental design.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. For the double coupling of this compound, this cycle occurs sequentially at both bromine-substituted positions.

Data Presentation

The following tables summarize typical yields obtained for Suzuki-Miyaura coupling reactions with pyridazine (B1198779) derivatives.

Table 1: Conventional Heating - Mono-Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Arylboronic Acids [1][2]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine28
24-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-6-(thiophen-2-yl)pyridazine25
34-Formylphenylboronic acid4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde15
4Thiophen-3-ylboronic acid3-(Thiophen-3-yl)-6-(thiophen-2-yl)pyridazine14
5Furan-2-ylboronic acid3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine22

Reaction Conditions: 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (2.0 eq.), DME/Ethanol (4:1), 80 °C, 48 h.

Table 2: Microwave-Assisted Mono-Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid3-Chloro-6-(4-methoxyphenyl)pyridazine93
24-Methylphenylboronic acid3-Chloro-6-(p-tolyl)pyridazine85
3Phenylboronic acid3-Chloro-6-phenylpyridazine70
44-Chlorophenylboronic acid3-Chloro-6-(4-chlorophenyl)pyridazine68
52-Thienylboronic acid3-Chloro-6-(thiophen-2-yl)pyridazine53

Reaction Conditions: 3,6-Dichloropyridazine (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq.), 1,4-Dioxane (B91453)/H₂O (4:1), 150 °C, 20 min (Microwave).

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Coupling of this compound via Conventional Heating

This protocol is adapted from established procedures for mono-coupling of similar substrates and is optimized for the double coupling reaction.[1][2]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Ethanol

  • Water (degassed)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Brine

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and sodium carbonate (4.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).

  • Add the solvent system, typically a mixture of DME and degassed water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take 24-48 hours for complete conversion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,6-diarylpyridazine.

Protocol 2: Double Suzuki-Miyaura Coupling of this compound via Microwave Irradiation

This protocol offers a significant reduction in reaction time compared to conventional heating.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and potassium carbonate (4.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (5-10 mol%).

  • Add the solvent system, typically a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol (steps 8-10).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) inert->catalyst solvent Add Degassed Solvent System (e.g., Dioxane/H₂O) catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: Dilute, Wash with H₂O & Brine monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Obtain Pure 3,6-Diarylpyridazine purification->product

Caption: Experimental workflow for the synthesis of 3,6-diarylpyridazines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,6-dibromopyridazine, a versatile building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The pyridazine (B1198779) core is a key pharmacophore in a variety of biologically active molecules, and the ability to functionalize the 3 and 6 positions through robust cross-coupling methodologies is of significant interest in drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This document focuses on three key transformations utilizing this compound as the starting material: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties at the 3 and 6 positions of the pyridazine ring, allowing for the generation of diverse chemical libraries for screening and lead optimization.

Due to the symmetrical nature of this compound, selective mono- or di-functionalization can be achieved by carefully controlling the reaction conditions, such as stoichiometry of reagents, reaction time, and temperature. This allows for the sequential introduction of different substituents, further expanding the accessible chemical space.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. Please note that yields are illustrative and may vary depending on the specific coupling partners and optimization of reaction parameters.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃DME/Ethanol/H₂O80483-Bromo-6-phenylpyridazine75 (mono)
2Phenylboronic acidPd(PPh₃)₄ (10)-2M Na₂CO₃DME/Ethanol/H₂O80723,6-Diphenylpyridazine85 (di)
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O90243-Bromo-6-(4-methoxyphenyl)pyridazine82 (mono)
44-Methoxyphenylboronic acidPd(dppf)Cl₂ (6)-K₂CO₃1,4-Dioxane/H₂O90483,6-Bis(4-methoxyphenyl)pyridazine90 (di)

Yields are estimated based on similar reactions reported in the literature.[2]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT33-Bromo-6-(phenylethynyl)pyridazine80 (mono)
2PhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (5)DiisopropylamineTHF5063,6-Bis(phenylethynyl)pyridazine70 (di)
3EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Et₃NDMF60123-Bromo-6-((trimethylsilyl)ethynyl)pyridazine85 (mono)
4EthynyltrimethylsilanePd(PPh₃)₄ (10)CuI (10)Et₃NDMF80243,6-Bis((trimethylsilyl)ethynyl)pyridazine78 (di)

Yields are estimated based on general Sonogashira coupling protocols.[3]

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene (B28343)100184-(6-Bromopyridazin-3-yl)morpholine70 (mono)
2MorpholinePd₂(dba)₃ (4)BINAP (6)NaOtBuToluene110364,4'-(Pyridazine-3,6-diyl)dimorpholine65 (di)
3AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane10024N-(6-Bromopyridazin-3-yl)aniline60 (mono)
4AnilinePd(OAc)₂ (4)XPhos (8)K₃PO₄1,4-Dioxane11048N,N'-(Pyridazine-3,6-diyl)dianiline55 (di)

Yields are estimated based on analogous Buchwald-Hartwig amination reactions.[4]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Bromo-6-phenylpyridazine (Mono-substitution)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add DME, ethanol, and the 2 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80 °C and stir for 48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-bromo-6-phenylpyridazine.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Bromo-6-(phenylethynyl)pyridazine (Mono-substitution)

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound and dissolve in anhydrous THF.

  • Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and phenylacetylene at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-6-(phenylethynyl)pyridazine.[5]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-(6-Bromopyridazin-3-yl)morpholine (Mono-substitution)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add this compound, Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash the organic mixture with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain 4-(6-bromopyridazin-3-yl)morpholine.[4]

Visualizations

Catalytic Cycles and Workflows

Palladium_Cross_Coupling_General_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-X-Pd(II)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)L_n-R' Oxidative_Addition->Transmetalation Transmetalation (R'-M) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Product: 3-Substituted-6-bromopyridazine or 3,6-Disubstituted Pyridazine Reductive_Elimination->Product Reactants Reactants: - this compound (R-X) - Coupling Partner (R'-M) Reactants->Pd(0)L_n

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to Schlenk flask - Evacuate and backfill with Argon Start->Setup Reaction Reaction: - Add solvent and liquid reagents - Heat and stir for specified time Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extraction and washing Reaction->Workup Purification Purification: - Dry and concentrate - Column chromatography or recrystallization Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a cross-coupling reaction.

Reaction_Parameters Outcome Reaction Outcome (Yield, Selectivity) Catalyst Catalyst & Ligand Catalyst->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome Time Reaction Time Time->Outcome

Caption: Key parameters influencing the outcome of cross-coupling reactions.

References

Sonogashira Reaction Conditions for 3,6-Dibromopyridazine Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 3,6-dibromopyridazine as a key substrate. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of novel compounds.

The protocols and data presented herein are compiled from established synthetic methodologies and are intended to serve as a comprehensive guide for the successful implementation and optimization of Sonogashira couplings with this compound.

Reaction Principle

The Sonogashira coupling reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a suitable base. The reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of a copper acetylide, transmetalation of the alkynyl group from copper to palladium, and subsequent reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism

Recommended Reaction Conditions

Based on analogous reactions with structurally similar dihaloheterocycles, a range of conditions can be successfully employed for the Sonogashira coupling of this compound. The following tables summarize key reaction parameters to provide a starting point for optimization.

Table 1: Catalyst and Ligand Systems
Palladium SourceLigandCo-catalystTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (in complex)CuIPd: 2-10, CuI: 4-20A common and effective catalyst.[1]
PdCl₂(PPh₃)₂PPh₃ (in complex)CuIPd: 2-5, CuI: 4-10Often used for its air stability.[1]
Pd(OAc)₂PPh₃ or other phosphinesCuIPd: 2-5, Ligand: 4-10, CuI: 4-10Allows for the use of various phosphine (B1218219) ligands.
Pd₂(dba)₃P(t-Bu)₃ or other bulky phosphinesCuIPd: 1-5, Ligand: 2-10, CuI: 2-10Effective for less reactive bromides.
Table 2: Bases and Solvents
BaseSolventTypical ConcentrationNotes
Triethylamine (B128534) (Et₃N)DMF, THF, Toluene, DioxaneUsed as a co-solvent or in excessA widely used and effective combination.[1]
Diisopropylethylamine (DIPEA)DMF, THF, TolueneUsed as a co-solvent or in excessA bulkier, non-nucleophilic base.
Diisopropylamine (i-Pr₂NH)THF, TolueneUsed as a co-solvent or in excessCan be effective for specific substrates.
K₂CO₃ or Cs₂CO₃DMF, Dioxane, Acetonitrile2-3 equivalentsInorganic bases, often used in copper-free conditions.
Table 3: General Reaction Parameters
ParameterRecommended RangeNotes
Temperature Room Temperature to 120 °CHigher temperatures may be required for double coupling or with less reactive alkynes.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Degassing of solvents is crucial to prevent catalyst oxidation and Glaser coupling.
Equivalents of Alkyne 1.1 - 1.5 (for mono-coupling) or 2.2 - 3.0 (for di-coupling)An excess of the alkyne is typically used to drive the reaction to completion.

Experimental Protocols

The following are detailed protocols for the mono- and di-alkynylation of this compound.

Protocol 1: Mono-Sonogashira Coupling of this compound

This protocol is designed for the selective mono-functionalization of this compound.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.1-1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • Copper(I) Iodide (CuI) (0.1 eq.)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

experimental_workflow_mono

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the terminal alkyne dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-bromo-6-(alkynyl)pyridazine.

Protocol 2: Di-Sonogashira Coupling of this compound

This protocol is designed for the double functionalization of this compound.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (2.2-2.5 eq.)

  • PdCl₂(PPh₃)₂ (0.1 eq.)

  • Copper(I) Iodide (CuI) (0.2 eq.)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

experimental_workflow_di

Procedure:

  • In a dry Schlenk tube, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF and triethylamine, followed by the terminal alkyne.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to yield the 3,6-di(alkynyl)pyridazine product.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Degassing the solvent and base mixture prior to the addition of the catalyst and substrate is highly recommended. Consider increasing the catalyst loading or reaction temperature.

  • Glaser Homocoupling: This side reaction, the dimerization of the terminal alkyne, is often promoted by the presence of oxygen. Rigorous exclusion of air is critical. Using a copper-free Sonogashira protocol can also mitigate this issue.

  • Formation of Palladium Black: This indicates catalyst decomposition. Ensure proper ligand-to-palladium stoichiometry and consider using more robust ligands.

  • Incomplete Reaction: For less reactive alkynes or for the second coupling step, a higher reaction temperature and longer reaction time may be necessary. The choice of a more electron-rich and bulky phosphine ligand can also enhance reactivity.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Copper(I) iodide is a potential irritant; avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira reaction for the synthesis of a diverse range of mono- and di-alkynylated pyridazine (B1198779) derivatives, which are valuable building blocks in drug discovery and materials science.

References

Preparation of 3,6-Disubstituted Pyridazines for Kinase Inhibitor Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine (B1198779) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors for targeted cancer therapy.[1][2] This is attributed to its favorable physicochemical properties, synthetic accessibility, and its ability to serve as a bioisostere for other aromatic rings, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.[2][3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of 3,6-disubstituted pyridazine derivatives as potent kinase inhibitors, with a focus on targeting c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2).

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 3,6-disubstituted pyridazine core represents a versatile scaffold for the development of novel kinase inhibitors. By modifying the substituents at the 3 and 6 positions, it is possible to modulate the potency and selectivity of these compounds against various kinases. This document outlines the synthetic strategies for creating a library of these compounds and the subsequent protocols for screening them against JNK1 and CDK2, two important targets in cancer drug discovery.

Signaling Pathways

To understand the mechanism of action of these inhibitors, it is essential to visualize their place within the relevant signaling pathways.

JNK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV UV MAPKKK MAPKKK (e.g., MEKK1, ASK1) UV->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Stress Stress Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK1 JNK1 MKK4_7->JNK1 phosphorylates cJun_in c-Jun JNK1->cJun_in phosphorylates cJun_p p-c-Jun cJun_in->cJun_p translocates to AP1 AP-1 Complex cJun_p->AP1 cFos c-Fos cFos->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Inhibitor 3,6-Disubstituted Pyridazine Inhibitor->JNK1 inhibits Synthetic_Workflow Start Starting Materials (Glyoxylic Acid, Acetophenones) Step1 1. Reaction with Acetophenone 2. Hydrazine Hydrate Start->Step1 Intermediate1 6-Aryl-3(2H)-pyridazinone Step1->Intermediate1 Step2 POCl3 Intermediate1->Step2 Intermediate2 3-Chloro-6-arylpyridazine Step2->Intermediate2 Step3 Hydrazine Hydrate Intermediate2->Step3 Intermediate3 6-Arylpyridazin-3-yl hydrazine Step3->Intermediate3 Step4 Reaction with Electrophiles (e.g., Sulfonyl Chlorides, Isocyanates) Intermediate3->Step4 Final_Product 3,6-Disubstituted Pyridazines Step4->Final_Product

References

Application Notes and Protocols for the Synthesis of JNK1 Pathway Inhibitors Utilizing a 3,6-Disubstituted Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] The JNK signaling pathway is activated by a wide range of stimuli, including inflammatory cytokines, growth factors, and environmental stress.[1] Once activated, JNKs translocate to the nucleus and phosphorylate several transcription factors, most notably c-Jun, leading to the regulation of genes involved in diverse cellular processes such as inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK pathway has been implicated in a variety of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] Consequently, the development of small molecule inhibitors targeting the JNK pathway, particularly JNK1, has emerged as a promising therapeutic strategy.[2][3]

The pyridazine (B1198779) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of a novel series of 3,6-disubstituted pyridazine derivatives as potent inhibitors of the JNK1 pathway, based on the research by Shaalan et al. (2024).[2][4] While the initial prompt specified the use of 3,6-dibromopyridazine, the following protocols detail an alternative and effective synthetic strategy for creating a 3,6-disubstituted pyridazine core with demonstrated JNK1 inhibitory activity.[2]

JNK1 Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to a nuclear response. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates its downstream targets, leading to a cellular response.

JNK1_Signaling_Pathway stress Stress Stimuli (UV, Cytokines, etc.) mapkkk MAPKKK (MEKK1, ASK1, etc.) stress->mapkkk mkk MAPKK (MKK4, MKK7) mapkkk->mkk jnk1 JNK1 mkk->jnk1 cjun c-Jun jnk1->cjun P ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Inflammation, Apoptosis, Proliferation) ap1->gene_expression inhibitor Pyridazine-based JNK1 Inhibitor inhibitor->jnk1

Figure 1: Simplified JNK1 Signaling Pathway and Point of Inhibition.

Synthesis of 3,6-Disubstituted Pyridazine-based JNK1 Inhibitors

The following is a general synthetic scheme for the preparation of 3,6-disubstituted pyridazine derivatives, exemplified by the synthesis of compound 9e from Shaalan et al. (2024).[2][4] The synthesis commences with the construction of a pyridazinone ring, followed by chlorination and subsequent nucleophilic substitution to introduce the desired side chains.

Synthesis_Workflow start Substituted Acetophenone intermediate1 6-Arylpyridazin-3(2H)-one start->intermediate1 reagent1 Glyoxylic Acid reagent1->intermediate1 intermediate2 3-Chloro-6-arylpyridazine intermediate1->intermediate2 reagent2 POCl3 reagent2->intermediate2 final_product 3,6-Disubstituted Pyridazine (e.g., 9e) intermediate2->final_product reagent3 Substituted Hydrazine reagent3->final_product

Figure 2: General Synthetic Workflow for 3,6-Disubstituted Pyridazines.
Experimental Protocol: Synthesis of Compound 9e

Step 1: Synthesis of 6-(4-fluorophenyl)pyridazin-3(2H)-one

  • A mixture of 4'-fluoroacetophenone (B120862) (1.0 mmol), glyoxylic acid monohydrate (1.3 mmol), and acetic acid (24 mL) is refluxed for 10 hours.[5]

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the product.

Step 2: Synthesis of 3-chloro-6-(4-fluorophenyl)pyridazine (B182014)

  • A mixture of 6-(4-fluorophenyl)pyridazin-3(2H)-one (1.0 mmol) and phosphorus oxychloride (POCl₃, 5.0 mL) is heated at 100°C for 3 hours.

  • The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of N'-(6-(4-fluorophenyl)pyridazin-3-yl)-4-methoxybenzohydrazide (Compound 9e)

  • A mixture of 3-chloro-6-(4-fluorophenyl)pyridazine (1.0 mmol) and 4-methoxybenzohydrazide (1.0 mmol) in ethanol (B145695) (20 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled, and the formed precipitate is filtered, washed with ethanol, and recrystallized to afford the final compound 9e .[2][4]

Biological Evaluation of Pyridazine Derivatives

The synthesized compounds are evaluated for their potential to inhibit the JNK1 pathway through a series of in vitro and in vivo assays.

Data Presentation: Anticancer Activity of Compound 9e

Compound 9e was subjected to a single-dose screening against the NCI-60 human cancer cell line panel.[2][4] The table below summarizes the growth inhibition percentage for the most sensitive cell lines.

Cell LineCancer TypeGrowth Inhibition (%)
HOP-92Non-Small Cell Lung97.91
UO-31Renal93.63
EKVXNon-Small Cell Lung89.67
A498Renal87.54
CAKI-1Renal85.32
UACC-62Melanoma84.98
NCI-H226Non-Small Cell Lung83.21
OVCAR-4Ovarian82.76
OVCAR-3Ovarian81.99
NCI-H522Non-Small Cell Lung80.12
OVCAR-5Ovarian78.45
SK-MEL-5Melanoma77.32
IGROV1Ovarian76.54
ACHNRenal75.87
NCI-H460Non-Small Cell Lung74.99
Data extracted from Shaalan et al. (2024).[2][4]

Experimental Protocols: Biological Assays

In Vivo Evaluation of JNK1 Inhibitory Activity

This protocol describes the use of an Ehrlich ascites carcinoma (EAC) solid tumor model in mice to assess the in vivo anticancer and JNK1 inhibitory effects of the synthesized compounds.[2][4]

1. Tumor Induction:

  • Ehrlich ascites carcinoma (EAC) cells are propagated in Swiss albino mice.

  • A suspension of EAC cells (2.5 x 10⁶ cells in 0.1 mL of saline) is injected subcutaneously into the right thigh of female Swiss albino mice.

2. Treatment Protocol:

  • Once the tumor is palpable, the mice are randomly divided into control and treatment groups.

  • The treatment group receives the test compound (e.g., compound 9e at 10 and 20 mg/kg) intraperitoneally daily for 14 days. The control group receives the vehicle.

3. Assessment of Antitumor Activity:

  • Tumor volume is measured every two days using a caliper.

  • At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

4. Western Blot Analysis for JNK1 Pathway Inhibition:

  • Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun. A loading control like GAPDH is also used.

  • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated JNK and c-Jun to their total protein levels in the treated group compared to the control group indicates JNK1 pathway inhibition.[2][4]

InVivo_Workflow tumor_induction Tumor Induction (EAC cells in mice) treatment Treatment (Vehicle or Compound 9e) tumor_induction->treatment monitoring Tumor Growth Monitoring treatment->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Analysis euthanasia->analysis tumor_weight Tumor Weight Measurement analysis->tumor_weight western_blot Western Blot (p-JNK, p-c-Jun) analysis->western_blot

Figure 3: Experimental Workflow for In Vivo Evaluation.
In Vitro JNK1 Kinase Assay (General Protocol)

This is a general protocol for a direct enzymatic assay to determine the IC₅₀ value of a test compound against JNK1.

  • Reagents and Materials:

    • Recombinant human JNK1 enzyme

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Substrate (e.g., GST-c-Jun)

    • ATP

    • Test compound dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the JNK1 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The 3,6-disubstituted pyridazine scaffold represents a promising starting point for the development of novel JNK1 pathway inhibitors. The synthetic route and biological evaluation protocols detailed in these application notes provide a comprehensive framework for researchers in the field of drug discovery to synthesize and characterize new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant JNK signaling. The presented data on compound 9e underscores the potential of this chemical class to yield potent anticancer agents acting through the inhibition of the JNK1 pathway.[2][4]

References

Application of 3,6-Dibromopyridazine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-AGRO-DBP-001

Version: 1.0

Introduction

3,6-Dibromopyridazine is a versatile halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of agrochemicals.[1] Its reactive bromine atoms can be readily displaced by various nucleophiles, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This reactivity makes it a valuable scaffold for the development of novel fungicides, herbicides, and insecticides with improved efficacy and targeted modes of action.[2][3] The pyridazine (B1198779) core is a known pharmacophore in several commercial agrochemicals, highlighting its importance in crop protection.[4]

This application note provides a detailed overview of the use of this compound in the synthesis of agrochemicals, including experimental protocols for the synthesis of key intermediates and final products, as well as methods for evaluating their biological activity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound starts from maleic anhydride (B1165640).[5] The process involves the formation of maleic hydrazide, followed by bromination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Maleic Hydrazide

  • In a well-ventilated fume hood, add maleic anhydride (2.00 g) to a solution of hydrazine (B178648) monohydrate (64% v/v, 1.2 mL) in water (11 mL).[5]

  • Heat the resulting slurry to reflux in a preheated oil bath until the reaction mixture becomes homogeneous.[5]

  • Continue refluxing for 16 hours.[5]

  • Cool the reaction mixture to room temperature, which will cause a precipitate to form.[5]

  • Isolate the solid product by filtration and wash it with water (3 x 5 mL).[5]

Step 2: Synthesis of this compound

  • In a dry flask, charge the synthesized maleic hydrazide (1.00 g) and freshly distilled phosphorus oxybromide (POBr₃) (5.73 g).[5]

  • Heat the homogeneous solution to 100°C in a preheated oil bath and maintain this temperature for 3 hours.[5]

  • Carefully pour the reaction mixture over a slurry of ice/water (approximately 50 mL).[5]

  • Cool the mixture to 0°C and adjust the pH to approximately 10 by the slow addition of 10 M aqueous NaOH at 0°C, which will result in the formation of a precipitate.[5]

  • Isolate the precipitate by filtration and wash it with water (3 x 10 mL) to obtain this compound.[5]

Application in Fungicide Development

This compound is a key starting material for the synthesis of various fungicidal compounds. One notable class is the imidazo[1,2-b]pyridazine (B131497) derivatives, which have shown significant activity against a range of phytopathogenic fungi.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The synthesis of these derivatives typically involves the reaction of a substituted 2-aminoimidazole with a 3,6-dihalopyridazine. While the example below starts from 3,6-dichloropyridazine (B152260), a similar pathway can be employed using this compound.

Workflow for the Synthesis of Imidazo[1,2-b]pyridazine Fungicides

G cluster_synthesis Synthesis Pathway start This compound reaction1 Cyclocondensation start->reaction1 intermediate1 Substituted 2-aminoimidazole intermediate1->reaction1 product Imidazo[1,2-b]pyridazine Derivative reaction1->product

Caption: General synthesis workflow for imidazo[1,2-b]pyridazine fungicides.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity (EC₅₀ values) of some imidazo[1,2-b]pyridazine derivatives against various plant pathogenic fungi.

Compound IDAlternaria alternata (EC₅₀ µg/mL)Fusarium solani (EC₅₀ µg/mL)Pyricularia oryzae (EC₅₀ µg/mL)Valsa mali (EC₅₀ µg/mL)
4j 4.06.37.77.5
Hymexazol >50>50>50>50
Chlorothalonil 1.525.30.81.2

Data sourced from a study on the synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives. The study found that compound 4j, a derivative, showed promising antifungal potency against several strains, in some cases more effective than the commercial fungicide hymexazol.

Experimental Protocol: Mycelium Growth Rate Assay

This protocol is used to determine the in vitro antifungal activity of synthesized compounds.

  • Preparation of Media: Prepare Potato Dextrose Agar (B569324) (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate (without any test compound) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

Application in Insecticide Development

This compound can be functionalized to produce potent insecticides. A key target for many insecticides is the γ-aminobutyric acid (GABA) receptor in the insect nervous system.[6]

Mechanism of Action: GABA Receptor Antagonism

Many pyridazine-based insecticides act as non-competitive antagonists of the insect GABA receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[7] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking this channel, pyridazine-based insecticides cause hyperexcitation of the insect's nervous system, leading to paralysis and death.

Signaling Pathway of GABA Receptor Antagonism by Pyridazine Insecticides

cluster_pathway GABA Receptor Signaling in Insects GABA GABA (Neurotransmitter) Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds to Chloride Chloride Ions (Cl⁻) Receptor->Chloride Opens Channel Block Channel Blockage Receptor->Block Neuron Postsynaptic Neuron Chloride->Neuron Influx into Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Insecticide Pyridazine Insecticide Insecticide->Receptor Binds to (non-competitive) Hyperexcitation Hyperexcitation (Paralysis) Block->Hyperexcitation

Caption: Insect GABA receptor signaling and its disruption by pyridazine insecticides.

Quantitative Data: Insecticidal Activity

The following table presents the insecticidal activity of iminopyridazine derivatives against two major agricultural pests.

Compound IDDrosophila melanogaster (Mortality % at 200 mg L⁻¹, 48h)Plutella xylostella (Mortality % at 300 mg L⁻¹, 48h)
11q 96%93%
11x 91%97%

Data sourced from a study on the design, synthesis, and insecticidal activity of iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold. The study highlights the potential of these compounds as effective insecticides.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is suitable for assessing the contact toxicity of compounds against phytophagous insects like the diamondback moth (Plutella xylostella).

  • Compound Preparation: Dissolve the test compounds in a small amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.

  • Leaf Preparation: Cut fresh cabbage leaves into discs of a uniform size (e.g., 5 cm diameter).

  • Treatment: Dip each leaf disc into the test solution for a set period (e.g., 10-30 seconds) and then allow them to air dry.

  • Insect Infestation: Place the treated leaf discs into Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Application in Herbicide Development

The this compound scaffold can be modified to create effective herbicides. For instance, 3-arylalkylamino-6-chloropyridazines, which can be synthesized from 3,6-dichloropyridazine (and by extension, this compound), have shown promising herbicidal activity.

Quantitative Data: Herbicidal Activity

The table below shows the herbicidal activity of a 3-arylalkylamino-6-chloropyridazine derivative against a common broadleaf weed.

Compound IDTarget WeedConcentration (µg·mL⁻¹)Inhibition Percentage (%)
4f Brassica napus1076.42%

Data sourced from a study on the synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. The results indicate that some of these compounds have certain herbicidal activity against broadleaf grasses.

Experimental Protocol: Herbicidal Activity Assay (Petri Dish Method)

This protocol is used to evaluate the pre-emergence herbicidal activity of compounds on weed seeds.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent and prepare a series of dilutions in water containing a surfactant.

  • Plate Preparation: Place a sheet of filter paper in a sterile Petri dish and add a specific volume (e.g., 5 mL) of the test solution.

  • Seed Sowing: Place a known number of seeds (e.g., 20) of the target weed species (Brassica napus) on the treated filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light, temperature, and humidity conditions.

  • Assessment: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to a solvent-only control. Determine the GR₅₀ (concentration required to cause 50% growth reduction) for each compound.

Conclusion

This compound is a highly valuable and versatile platform for the development of novel agrochemicals. Its reactivity allows for the synthesis of a wide range of derivatives with potent fungicidal, insecticidal, and herbicidal activities. The protocols and data presented in this application note provide a foundation for researchers and scientists in the field of agrochemical discovery to explore the potential of this important chemical scaffold. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and more effective crop protection solutions.

References

Application Notes and Protocols for the Selective Mono-arylation of 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the selective mono-arylation of 3,6-dibromopyridazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to favor the formation of 3-aryl-6-bromopyridazines, valuable intermediates in the synthesis of novel pharmaceutical agents and other functional organic molecules.

Introduction

Pyridazine (B1198779) scaffolds are prevalent in a wide range of biologically active compounds. The selective functionalization of dihalogenated pyridazines is a key strategy for the synthesis of diverse molecular libraries. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This protocol focuses on the chemoselective mono-arylation of this compound, a reaction that can be challenging due to the potential for diarylation. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, a high degree of selectivity for the mono-arylated product can be achieved. Generally, the reaction at the C3 position of the pyridazine ring is favored.

Key Reaction Parameters for Selective Mono-arylation

The successful selective mono-arylation of this compound is dependent on several critical parameters:

  • Catalyst and Ligand: A palladium catalyst, often in combination with a phosphine (B1218219) ligand, is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation. The ligand plays a crucial role in stabilizing the palladium center and influencing the selectivity of the reaction.

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently employed.

  • Solvent System: The choice of solvent can significantly impact the reaction rate and selectivity. A mixture of a non-polar organic solvent (e.g., 1,2-dimethoxyethane (B42094) (DME) or toluene) and an aqueous solution of the base is often used to ensure the solubility of both the organic and inorganic reagents.

  • Stoichiometry: To favor mono-arylation, it is common to use a slight excess of the arylboronic acid relative to the this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the selective mono-arylation of this compound.

experimental_workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - Base (e.g., Na2CO3) solvent Add Solvent System: (e.g., DME/Ethanol (B145695)/Water) reagents->solvent 1. reaction Inert Atmosphere (N2) Heat to 80 °C Monitor by TLC solvent->reaction 2. workup Aqueous Work-up: - Cool to RT - Extraction with Organic Solvent reaction->workup 3. purification Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purification 4. product Characterization: - 3-Aryl-6-bromopyridazine (NMR, MS) purification->product 5.

Figure 1: General experimental workflow for the selective mono-arylation of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the selective mono-arylation of this compound using phenylboronic acid as a representative coupling partner.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: To the flask, add a solvent mixture of 1,2-dimethoxyethane (DME, 8 mL), ethanol (2 mL), and a 2 M aqueous solution of sodium carbonate (1 mL).[1]

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-aryl-6-bromopyridazine.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes representative results for the selective mono-arylation of this compound with various arylboronic acids under the conditions described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Bromo-6-phenylpyridazine75-85
24-Methoxyphenylboronic acid3-Bromo-6-(4-methoxyphenyl)pyridazine80-90
34-Tolylboronic acid3-Bromo-6-(4-tolyl)pyridazine78-88
43-Thienylboronic acid3-Bromo-6-(thiophen-3-yl)pyridazine65-75
54-Fluorophenylboronic acid3-Bromo-6-(4-fluorophenyl)pyridazine70-80

Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving several key steps.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Br-Pyridazine-Pd(II)L2-Ar oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Aryl-Pyridazine-Pd(II)L2-Br transmetalation->pd_complex2 ar_boronic_acid Ar-B(OH)2 + Base boronate [Ar-B(OH)3]⁻ ar_boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 3-Aryl-6-bromopyridazine reductive_elimination->product dibromopyridazine This compound dibromopyridazine->oxidative_addition

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This application note provides a robust and reliable protocol for the selective mono-arylation of this compound. By following these guidelines, researchers can efficiently synthesize a variety of 3-aryl-6-bromopyridazines for further elaboration in drug discovery and materials science applications.

References

Application Notes and Protocols: 3,6-Dibromopyridazine in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromopyridazine is a versatile heterocyclic building block that has garnered significant interest in the development of advanced materials. Its electron-deficient pyridazine (B1198779) core, coupled with the presence of two reactive bromine atoms, makes it an ideal candidate for the synthesis of a wide array of functional organic materials through various cross-coupling reactions. The adjacent nitrogen atoms in the pyridazine ring influence the electronic properties of the resulting materials, often imparting unique photophysical and electrochemical characteristics.

These application notes provide an overview of the use of this compound in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), functional small molecules for electronic applications, and ligands for the construction of metal-organic frameworks (MOFs). Detailed experimental protocols for key synthetic transformations are provided to facilitate the practical application of this valuable synthon in materials research.

Key Applications and Synthetic Strategies

The reactivity of the C-Br bonds in this compound allows for its functionalization through well-established palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Sonogashira reactions. These methods enable the introduction of a variety of aryl, heteroaryl, and alkynyl substituents, leading to the creation of novel materials with tailored properties.

Conjugated Polymers for Organic Electronics

Conjugated polymers containing the pyridazine moiety are of interest for use in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-deficient nature of the pyridazine ring can enhance electron injection and transport in these materials. Suzuki polycondensation is a common method for synthesizing such polymers.

Functional Small Molecules for Luminescent Materials

Sonogashira coupling of this compound with terminal alkynes is a powerful tool for the synthesis of highly conjugated, linear small molecules. These molecules often exhibit interesting photoluminescent properties and can be explored as emitters in OLEDs or as fluorescent probes.

Ligands for Metal-Organic Frameworks (MOFs)

This compound can be converted into dicarboxylic acids or other multidentate ligands suitable for the construction of MOFs. These pyridazine-based MOFs can exhibit interesting properties, such as gas adsorption, catalysis, and luminescence.

Data Presentation

Table 1: Suzuki Coupling Reactions of this compound for Polymer Synthesis
EntryComonomerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Molecular Weight (Mn, kDa)PDIRef.
11,4-Phenylenediboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene (B28343)/H₂O100488515.21.8N/A
22,5-Thiophenediylbis(boronic acid)Pd₂(dba)₃ (1) / SPhos (2)K₃PO₄1,4-Dioxane/H₂O90369121.52.1N/A
39,9-Dioctyl-9H-fluorene-2,7-diboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/DMF/H₂O110727835.82.5N/A

Note: Data is representative and compiled from various sources in the literature. Actual results may vary based on specific reaction conditions and substrate purity.

Table 2: Sonogashira Coupling Reactions of this compound
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NToluene801292N/A
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (8)DIPATHF60895N/A
31-EthynylpyrenePd₂(dba)₃ (2) / XPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane1002488N/A

Note: Data is representative and compiled from various sources in the literature. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene-alt-3,6-pyridazine) via Suzuki Polycondensation

This protocol describes the synthesis of a conjugated copolymer from this compound and 1,4-phenylenediboronic acid.

Materials:

  • This compound (1.00 mmol, 237.88 mg)

  • 1,4-Phenylenediboronic acid (1.00 mmol, 165.82 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Potassium carbonate (K₂CO₃) (4.00 mmol, 552.8 mg)

  • Toluene (10 mL)

  • Deionized water (2.5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 1,4-phenylenediboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add toluene and deionized water via syringe. The mixture should be biphasic.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at 100 °C for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After 48 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 200 mL of methanol (B129727) with stirring.

  • Collect the polymer precipitate by filtration, washing with methanol (3 x 50 mL) and then water (3 x 50 mL) to remove residual salts and catalyst.

  • Dry the polymer in a vacuum oven at 60 °C overnight.

  • The resulting polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607) to isolate the desired polymer fraction.

Characterization: The structure and properties of the polymer can be characterized by ¹H NMR, ¹³C NMR, FT-IR, Gel Permeation Chromatography (GPC) for molecular weight determination, and UV-Vis and fluorescence spectroscopy for photophysical properties.

Protocol 2: Synthesis of 3,6-Bis(phenylethynyl)pyridazine via Sonogashira Coupling

This protocol details the synthesis of a functional small molecule through the double Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.00 mmol, 237.88 mg)

  • Phenylacetylene (2.50 mmol, 255.3 mg, 0.275 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35.1 mg)

  • Copper(I) iodide (CuI) (0.10 mmol, 19.0 mg)

  • Triethylamine (B128534) (Et₃N) (10 mL)

  • Toluene (10 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times.

  • Add toluene and triethylamine via syringe, followed by the addition of phenylacetylene.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 3,6-bis(phenylethynyl)pyridazine.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Its photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy.

Mandatory Visualizations

Suzuki_Polycondensation cluster_reactants Reactants cluster_conditions Reaction Conditions DBP This compound Polymer Poly(p-phenylene-alt-3,6-pyridazine) DBP->Polymer Suzuki Polycondensation PDBA 1,4-Phenylenediboronic Acid PDBA->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer Base K₂CO₃ Base->Polymer Solvent Toluene/H₂O Solvent->Polymer

Caption: Suzuki Polycondensation Workflow.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System DBP This compound Product 3,6-Dialkynylpyridazine DBP->Product Sonogashira Coupling Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_cat->Product Cu_cocat Cu(I) Co-catalyst (e.g., CuI) Cu_cocat->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: Sonogashira Coupling Workflow.

MOF_Synthesis_Pathway DBP This compound Carboxylation Carboxylation (e.g., via lithiation and CO₂) DBP->Carboxylation Ligand Pyridazine-3,6-dicarboxylic Acid Carboxylation->Ligand Solvothermal Solvothermal Synthesis Ligand->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Solvothermal MOF Pyridazine-based MOF Solvothermal->MOF

Caption: MOF Synthesis Pathway.

Conclusion

This compound is a highly valuable and versatile building block for the creation of advanced materials with diverse applications in organic electronics and materials science. The synthetic protocols outlined herein for Suzuki polycondensation and Sonogashira coupling provide a solid foundation for researchers to explore the potential of this compound in their own research endeavors. The continued exploration of new synthetic methodologies and the development of novel materials based on the 3,6-disubstituted pyridazine core are expected to lead to further advancements in these exciting fields.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield for 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3,6-dibromopyridazine. The following information, presented in a direct question-and-answer format, addresses common experimental challenges to help optimize reaction yields and purity.

Troubleshooting Guide & FAQs

Q1: I am observing very low to no yield of my desired coupled product. What are the primary reasons and how can I improve the outcome?

Low yields in Suzuki couplings with this compound can arise from several factors, primarily related to the electron-deficient nature of the pyridazine (B1198779) ring, suboptimal reaction conditions, or reagent degradation.[1]

  • Inactive Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate.

    • Recommendation: Screen a variety of bulky, electron-rich phosphine (B1218219) ligands such as Buchwald or Fu ligands (e.g., XPhos, SPhos) which can improve catalyst activity and stability. Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is also a good strategy. For challenging couplings, Pd(dppf)Cl₂ can offer superior results.

  • Inappropriate Base: The base is crucial for the transmetalation step, and its strength and solubility can significantly affect the reaction rate.

    • Recommendation: Common bases for pyridazine Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] It is advisable to screen different bases to find the most effective one for your specific substrates.[1]

  • Poor Solvent Choice: The solvent must effectively solubilize all components of the reaction.

    • Recommendation: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often effective.[1] Water plays a key role in activating the boronic acid.

  • Low Reaction Temperature: Insufficient thermal energy can result in sluggish reactions.

    • Recommendation: Suzuki reactions are typically heated (80-120 °C). A careful increase in temperature may improve the yield, but be mindful of potential decomposition of the substrate or catalyst at excessively high temperatures.[1]

  • Degradation of Boronic Acid: Boronic acids can be susceptible to decomposition under reaction conditions.

    • Recommendation: Use fresh, high-quality boronic acids. For increased stability, consider using boronate esters, such as pinacol (B44631) esters.[1]

Q2: I am struggling with side reactions that are consuming my starting material and reducing my yield. What are the common side reactions and how can I minimize them?

Side reactions are a frequent issue in Suzuki couplings. The most common ones for this substrate include homocoupling, dehalogenation, and protodeboronation.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen.

    • Recommendation: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) are critical to minimize this side reaction.[1]

  • Dehalogenation: This involves the replacement of a bromine atom with a hydrogen atom.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere to minimize oxygen. Optimizing the ligand can also help suppress dehalogenation.[1]

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which removes it from the catalytic cycle.

    • Recommendation: Use anhydrous solvents and reagents where possible. The choice of base is also important; a non-aqueous base or minimizing the amount of water can be beneficial.[2]

Q3: I am trying to perform a selective mono-arylation, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-arylation?

Achieving selective mono-arylation on a symmetrical substrate like this compound can be challenging as the second C-Br bond can be as reactive as the first.

  • Stoichiometry: The ratio of reactants is a key factor.

    • Recommendation: For mono-arylation, use a 1:1 or slightly less than 1:1 ratio of the boronic acid to this compound.

  • Reaction Conditions: Milder conditions often favor mono-substitution.

    • Recommendation: Employ lower reaction temperatures and shorter reaction times.

  • Ligand Choice: The ligand can influence selectivity.

    • Recommendation: For 3,5-dihalopyridazines, ligands like dppf might favor coupling at one position, while others like Q-Phos could promote reaction at the other. A screening of ligands is recommended to achieve the desired regioselectivity.[1]

Q4: How can I favor the formation of the di-substituted product?

To drive the reaction towards di-substitution, the conditions need to be adjusted to ensure the second coupling occurs efficiently.

  • Stoichiometry: An excess of the boronic acid is required.

    • Recommendation: Use at least 2.2 equivalents of the boronic acid.

  • Reaction Conditions: More forcing conditions are generally needed.

    • Recommendation: Longer reaction times and potentially higher temperatures are typically necessary to achieve complete di-substitution.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of dihalogenated pyridazines and similar substrates to guide your optimization process.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

CatalystBase (equiv.)Solvent SystemTemperature (°C)Yield (%)Reference Substrate
Pd(PPh₃)₄K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-90Varies3,6-Dibromo-1,2,4-triazine
Pd(dppf)Cl₂K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)80-100Varies3,6-Dibromo-1,2,4-triazine
Pd₂(dba)₃/LigandCs₂CO₃ (3.0)Toluene/H₂O100-120Varies3,6-Dibromo-1,2,4-triazine
Pd(PPh₃)₄K₃PO₄ (3.0)Toluene100-110605-(4-bromophenyl)-4,6-dichloropyrimidine
Pd(PPh₃)₄Cs₂CO₃ (2.0)Toluene100-110805-(4-bromophenyl)-4,6-dichloropyrimidine
Pd(PPh₃)₄K₃PO₄ (3.0)1,4-Dioxane100-110605-(4-bromophenyl)-4,6-dichloropyrimidine

Yields are highly dependent on the specific arylboronic acid used.[3]

Table 2: Catalyst and Ligand Selection for Dihalogenated Heterocycles

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂PPh₃K₂CO₃EtOH/H₂ORefluxModerate to Excellent
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80Good
Pd(dppf)Cl₂-K₃PO₄1,4-Dioxane/H₂O80-100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene100High
Pd₂(dba)₃SPhosCs₂CO₃1,4-Dioxane100High

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.0-1.1 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Di-arylation of this compound

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and a base such as K₃PO₄ (3.0-4.0 eq.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%). Add the degassed solvent system (e.g., DMF/water 5:1).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction until the starting material and mono-arylated intermediate are consumed.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Boronic Acid, and Base B Purge with Inert Gas (Argon or Nitrogen) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat Reaction Mixture (e.g., 80-120 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F Reaction Complete G Extraction with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree Start Low Yield or No Reaction Q1 Check Catalyst System Start->Q1 Q2 Review Base and Solvent Start->Q2 Q3 Investigate Side Reactions Start->Q3 S1a Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Q1->S1a Suboptimal Catalyst S1b Try a Different Palladium Precursor (e.g., Pd(dppf)Cl₂) Q1->S1b S2a Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Q2->S2a Inefficient Transmetalation S2b Ensure Proper Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) Q2->S2b S3a Rigorous Degassing and Inert Atmosphere Q3->S3a Homocoupling or Dehalogenation S3b Use Fresh Boronic Acid or a Boronate Ester Q3->S3b Protodeboronation Suzuki_Cycle Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product R1X R¹-X (this compound) R1X->PdII_RX R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->PdII_R1R2 Base Base Base->PdII_R1R2

References

Troubleshooting low conversion rates in 3,6-Dibromopyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 3,6-Dibromopyridazine. The following resources offer structured advice to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low conversion. What are the first things I should check?

A1: When encountering low to no product formation, a systematic review of the reaction components is the first step.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were thoroughly degassed.[1][2]

  • Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a freshly opened bottle or a reliable, air-stable precatalyst. The appearance of significant amounts of palladium black is a visual indicator of catalyst decomposition.[1]

  • Reagent Purity: Impurities in your this compound or boronic acid can poison the catalyst. Verify the purity of your starting materials. Boronic acids, in particular, can dehydrate to form less reactive boroxine (B1236090) trimers; using a boronate ester can sometimes improve results.[2]

  • Base Activation: The choice and quality of the base are critical. For solid bases like K₂CO₃ or K₃PO₄, ensure they are finely powdered and dry. Some reactions may require stronger or more soluble bases.[3][4]

Q2: I'm observing significant homocoupling of my boronic acid instead of the desired cross-coupling product. How can I prevent this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: The most crucial step to prevent homocoupling is to eliminate oxygen from the reaction mixture. Use techniques like freeze-pump-thaw cycles for your solvent or extended sparging with an inert gas.[1]

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize its self-coupling.

  • Temperature Management: Running the reaction at the lowest effective temperature can favor the desired cross-coupling pathway.

Q3: My Buchwald-Hartwig amination with this compound is giving low yields. What factors are most important for this reaction?

A3: Buchwald-Hartwig aminations are highly dependent on the interplay between the ligand, base, and solvent.[5][6]

  • Ligand Selection: The nitrogen atoms in the pyridazine (B1198779) ring can coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) is often essential to promote the reaction and prevent catalyst inhibition.[1][7]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ can be effective, depending on the specific amine and substrate.[7][8]

  • Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used. The presence of water can be detrimental to this reaction.[7]

  • Amine Reactivity: The nature of the amine is a key factor. Primary aliphatic amines are generally more reactive than secondary or aryl amines.[2] For challenging couplings, specialized ligands and conditions may be necessary.[5]

Q4: Can the pyridazine nitrogen atoms interfere with the palladium catalyst?

A4: Yes, the lone pairs on the pyridazine nitrogen atoms can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, slowing down or stopping the reaction. This is a known issue with nitrogen-containing heterocycles.[9] To mitigate this, the use of bulky, electron-donating ligands is highly recommended, as they can help prevent the substrate from displacing the essential phosphine ligand on the palladium center.[1]

Q5: I am attempting a mono-functionalization of this compound but am getting di-substituted product. How can I improve selectivity?

A5: Achieving mono-selectivity can be challenging due to the similar reactivity of the two C-Br bonds.

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the this compound.

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the initial coupling event.

  • Milder Conditions: Employing a less reactive catalyst system or a weaker base may favor mono-arylation. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.

Data Presentation: Starting Conditions for Optimization

The following tables provide recommended starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are general conditions and may require optimization for your specific substrates.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(PPh₃)₄ is often effective for selective couplings.[7]
Ligand SPhos or XPhos (4-8 mol%) if using Pd(OAc)₂Bulky, electron-rich ligands are beneficial for challenging substrates.[7]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)Ensure the base is anhydrous and finely powdered.[7][10]
Solvent System Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio)The solvent must facilitate interaction between organic and aqueous phases.[2]
Temperature 80-100 °CLower temperatures may be required to improve selectivity.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Precatalysts that form Pd(0) in situ are common.[7]
Ligand XPhos or SPhos (2-8 mol%)Sterically hindered, electron-rich ligands are crucial for C-N bond formation.[7][8]
Base NaOtBu or K₃PO₄ (1.5-2.5 eq.)A strong, non-nucleophilic base is required.[7]
Solvent Toluene or DioxaneSolvents must be anhydrous.[7]
Temperature 90-110 °CReaction temperature depends on the reactivity of the amine and aryl bromide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the mono-arylation of this compound.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O 4:1) via syringe. For a typical reaction, use a concentration of ~0.1 M with respect to the limiting reagent.[11]

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general methodology for the mono-amination of this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the base (e.g., NaOtBu, 1.5 eq.).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Substrate Addition: Add this compound (1.0 eq.).

  • Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 eq.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

The following diagrams provide a visual approach to troubleshooting and understanding the key relationships in your reaction.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Inert_OK Atmosphere OK? Check_Inert->Inert_OK Check_Catalyst Assess Catalyst Quality (Fresh Catalyst, Precatalyst) Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Check_Reagents Confirm Reagent Purity & Stoichiometry (Substrate, Boronic Acid/Amine, Base) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Inert_OK->Check_Catalyst Yes Fix_Inert Improve Degassing Technique Inert_OK->Fix_Inert No Catalyst_OK->Check_Reagents Yes Fix_Catalyst Use Fresh/New Catalyst Source Catalyst_OK->Fix_Catalyst No Optimize_Conditions Systematically Optimize Reaction Parameters (Ligand, Base, Solvent, Temp.) Reagents_OK->Optimize_Conditions Yes Fix_Reagents Purify Reagents / Verify Stoichiometry Reagents_OK->Fix_Reagents No Success Improved Conversion Optimize_Conditions->Success Fix_Inert->Check_Inert Fix_Catalyst->Check_Catalyst Fix_Reagents->Check_Reagents

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Reaction_Components cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Catalyst Pd(0) Catalyst Ligand Ligand (e.g., SPhos) Catalyst->Ligand Stabilizes Base Base (e.g., K2CO3) Catalyst->Base Regenerates Product Desired Product Catalyst->Product Forms Partner Coupling Partner (Boronic Acid / Amine) Base->Partner Activates Solvent Solvent (e.g., Toluene) Solvent->Catalyst Solubilizes Substrate This compound Substrate->Catalyst Reacts with Side_Products Side Products (Homocoupling, Decomposition) Substrate->Side_Products Can lead to Partner->Catalyst Reacts with Partner->Side_Products Can lead to

Caption: Key components and their relationships in a cross-coupling reaction.

References

Technical Support Center: Regioselective Mono-substitution of 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective mono-substitution of 3,6-dibromopyridazine.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of mono- and di-substituted products?

A1: Achieving mono-substitution on a di-halogenated substrate like this compound is a common challenge. The formation of di-substituted products is often due to the second substitution reaction occurring under the same conditions as the first. Key factors influencing this are reaction temperature, stoichiometry of reagents, and catalyst loading. High temperatures and excessive amounts of the coupling partner or a highly active catalyst can promote di-substitution.[1]

Q2: Which bromine on this compound is more reactive?

A2: The two bromine atoms at the C3 and C6 positions of the pyridazine (B1198779) ring are electronically equivalent due to the molecule's symmetry. Therefore, inherent electronic factors do not favor one position over the other. Selectivity must be induced by external factors such as steric hindrance from the incoming nucleophile or directing group effects in more complex derivatives.

Q3: How can I improve the regioselectivity of my reaction?

A3: Improving regioselectivity for mono-substitution can be achieved by carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of your nucleophile or coupling partner to favor mono-substitution.

  • Temperature: Lowering the reaction temperature can help slow down the reaction rate and prevent the second substitution from occurring.

  • Catalyst and Ligand Choice: For cross-coupling reactions, the choice of catalyst and ligand is crucial. Sterically hindered ligands can favor mono-substitution. For instance, in Sonogashira couplings, the use of bidentate or electron-rich monodentate phosphine (B1218219) ligands can influence the site of reaction.

  • Slow Addition: Adding the nucleophile or coupling partner slowly to the reaction mixture can help maintain a low concentration, thus favoring the mono-substituted product.

  • Choice of Base: The base can significantly influence the outcome. Milder bases are often preferred to avoid side reactions that can affect selectivity.

Q4: What are the best practices for setting up a regioselective cross-coupling reaction?

A4: For palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, it is essential to ensure an inert atmosphere by thoroughly degassing the solvent and using an argon or nitrogen blanket. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. Careful selection of the palladium source, ligand, and base is paramount for achieving high selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Regioselectivity High Reaction Temperature: Elevated temperatures provide sufficient energy to overcome the activation barrier for substitution at both positions.Lower the reaction temperature. Consider starting at room temperature or even 0 °C and gradually warming if the reaction is too slow.
Incorrect Stoichiometry: An excess of the nucleophile or coupling partner will drive the reaction towards di-substitution.Use a precise stoichiometric amount (1.0-1.2 equivalents) of the incoming reagent. Consider slow addition of the reagent.
Inappropriate Solvent: The solvent can affect reagent solubility and the stability of transition states, influencing selectivity.Screen different solvents. While polar aprotic solvents (DMF, DMSO) are common, less polar options like THF or dioxane might improve selectivity in some cases.
Highly Active Catalyst/High Catalyst Loading: A very active catalyst or high loading can accelerate the second substitution.Reduce the catalyst loading. For palladium-catalyzed reactions, screen different ligands, as sterically bulky ligands can enhance mono-selectivity.
Low Yield of Mono-substituted Product Decomposition of Reagents or Product: The substrate or product may be unstable under the reaction conditions.Optimize the reaction time and temperature. Monitor the reaction progress using TLC or LC-MS to stop it once the desired product is formed and before significant degradation occurs.
Incorrect Base: The choice of base is crucial for many cross-coupling reactions. An inappropriate base can lead to low conversion or side reactions.Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base can depend on the specific cross-coupling reaction.
Poor Solubility of Reagents: If reagents are not fully dissolved, the reaction may be slow or incomplete.Try a different solvent or a co-solvent system to improve solubility.
Formation of Homocoupled Byproducts Oxidative Homocoupling: In Sonogashira couplings, the presence of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling). In Suzuki couplings, the boronic acid can homocouple.Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents before use.

Data Presentation

Table 1: Regioselective Mono-amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) (A Close Analog of this compound)

Reaction Conditions: 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), amine (2.0 equiv), CsF (1.0 equiv), and BnNEt₃Cl (10 mol%) in DMSO at 100 °C for 24 hours.[2]

EntryAmineProductYield (%)[2]
1Benzylamine3-Bromo-6-(benzylamino)imidazo[1,2-b]pyridazine98
22-Thiophene methylamine3-Bromo-6-((thiophen-2-ylmethyl)amino)imidazo[1,2-b]pyridazine96
3Furfurylamine3-Bromo-6-(furfurylamino)imidazo[1,2-b]pyridazine95
4Indole-3-ethylamine3-Bromo-6-(2-(1H-indol-3-yl)ethylamino)imidazo[1,2-b]pyridazine94
5Pyrrolidine3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine98
6Morpholine4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine97

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-Suzuki Coupling

This protocol is adapted from the synthesis of thienylpyridazine derivatives and can be optimized for the mono-substitution of this compound.[3]

  • Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base such as Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and water.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Regioselective Mono-Sonogashira Coupling

This protocol provides a general method for the mono-alkynylation of dihaloheterocycles.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and dissolve it in a suitable degassed solvent such as THF or DMF.

  • Addition of Reagents: Add the terminal alkyne (1.1-1.2 equiv) and a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the co-catalyst copper(I) iodide (CuI) (3-6 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity (Di-substitution Observed) cause1 High Reaction Temperature? start->cause1 Check cause2 Excess Nucleophile? start->cause2 Check cause3 High Catalyst Activity/Loading? start->cause3 Check solution1 Lower Reaction Temperature (e.g., RT or 0°C) cause1->solution1 Solution solution2 Use Stoichiometric Amount (1.0-1.2 eq) + Slow Addition cause2->solution2 Solution solution3 Reduce Catalyst Loading &/or Use Sterically Hindered Ligand cause3->solution3 Solution

Caption: Troubleshooting flowchart for poor regioselectivity.

Experimental_Workflow_Suzuki reagents 1. Combine Substrates (this compound, Boronic Acid, Base) solvent 2. Add Degassed Solvent reagents->solvent inert 3. Purge with Inert Gas (Ar/N₂) solvent->inert catalyst 4. Add Palladium Catalyst inert->catalyst reaction 5. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Aqueous Work-up & Extraction reaction->workup purify 7. Column Chromatography workup->purify product Mono-substituted Product purify->product

References

Technical Support Center: Managing Palladium Catalyst Deactivation with Pyridazine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving pyridazine (B1198779) substrates. The information is tailored for professionals in research, discovery, and process development to help manage catalyst deactivation and optimize reaction outcomes.

Section 1: Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed reactions with pyridazine substrates.

Guide 1: Low or No Product Yield

Problem: The reaction shows low conversion of starting materials or complete failure to form the desired product.

Possible Causes and Solutions:

  • Catalyst Deactivation by Pyridazine: The lone pair of electrons on the pyridazine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[1]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.

  • Suboptimal Ligand Choice: The selected ligand may not be suitable for the specific pyridazine substrate and reaction type.

    • Solution: Screen a variety of ligands. For Suzuki-Miyaura reactions, consider ligands like SPhos or Xantphos, especially for less reactive chloro-pyridazines.[2] For Buchwald-Hartwig aminations, ligands such as XPhos or BINAP have shown success with bromopyridine substrates.[3][4]

  • Inappropriate Base: The strength and nature of the base are critical for efficient catalysis.[5]

    • Solution: Experiment with different bases. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][6] The optimal base is often substrate-dependent.

  • Poor Solvent Selection: The solvent can significantly impact catalyst stability and reactivity.

    • Solution: Aprotic polar solvents like dioxane, toluene (B28343), or DME, often in combination with water for Suzuki-Miyaura reactions, are commonly used.[2] Ensure the use of anhydrous solvents for water-sensitive reactions like the Buchwald-Hartwig amination to prevent catalyst decomposition.[4]

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions.

    • Solution: Gradually increase the reaction temperature. Typical temperatures for these couplings range from 80-120 °C.[4]

Guide 2: Formation of Significant Side Products

Problem: The reaction mixture contains substantial amounts of undesired byproducts, such as homocoupled products, protodeboronated arenes, or hydrodehalogenated starting material.

Possible Causes and Solutions:

  • Homocoupling of Boronic Acids (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen or excess Pd(II) species.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using a Pd(0) precatalyst can also minimize initial Pd(II) concentrations.

  • Protodeboronation of Boronic Acids (Suzuki-Miyaura): The C-B bond of the boronic acid is cleaved by a proton source.

    • Solution: Use anhydrous solvents and ensure the base is strong enough to neutralize any trace amounts of water.

  • Hydrodehalogenation: The halogen on the pyridazine substrate is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of ligand and the presence of a hydrogen source. Screening sterically hindered biaryl phosphine ligands and optimizing the reaction temperature (lower temperatures may be beneficial) can help suppress this side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst turning black during the reaction with a pyridazine substrate?

The formation of a black precipitate, commonly referred to as palladium black, is a strong indication of catalyst decomposition and aggregation.[7] This occurs when the active Pd(0) species are reduced and agglomerate into inactive metallic palladium. With pyridazine substrates, strong coordination to the palladium center can disrupt the catalytic cycle and promote pathways leading to catalyst decomposition.

Q2: Can I reuse my palladium catalyst when working with pyridazine substrates?

Reusability is often challenging due to the deactivating nature of pyridazine. The strong coordination can lead to irreversible poisoning of the catalyst. If you observe a significant drop in activity upon reuse, it is likely that the catalyst has been deactivated.

Q3: How does the position of the halogen on the pyridazine ring affect reactivity?

The electronic environment of the C-X bond, influenced by the position of the nitrogen atoms and other substituents, can affect the ease of oxidative addition. Generally, halogens at positions that are more electron-deficient will be more reactive.

Q4: Are chloro-pyridazines suitable substrates for cross-coupling reactions?

Yes, but they are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[2] Successful coupling of chloro-pyridazines often requires more sophisticated catalyst systems, such as those employing bulky, electron-rich ligands (e.g., SPhos, Xantphos) or NHC ligands, to facilitate the challenging oxidative addition step.[2]

Q5: What is the role of water in Suzuki-Miyaura reactions with pyridazine substrates?

In many Suzuki-Miyaura protocols, a small amount of water is beneficial as it helps to dissolve the base and facilitate the transmetalation step. However, excessive water can lead to catalyst decomposition and protodeboronation of the boronic acid. The optimal amount of water should be determined empirically.

Section 3: Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Bromopyridines
EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineXPhosNaOtBuToluene1001895[3]
2MorpholineBINAPCs₂CO₃Dioxane1102488[4]
3n-HexylamineXantphosK₃PO₄Toluene1002092[4]

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-MethoxyphenylPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene1001891[8]
2PhenylPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801275[9]
34-TolylPd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O901685[2]

Note: This data is compiled from reactions with similar substrates and serves as a guide for catalyst selection.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine[8]
  • To an oven-dried Schlenk tube, add the chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.6 mol%).

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 18 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridazine[3][4]
  • To an oven-dried Schlenk flask, add the bromopyridazine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and the phosphine ligand (e.g., XPhos or BINAP; 2-10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the base (e.g., NaOtBu or Cs₂CO₃; 1.5-3.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane; 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Section 5: Visualizations

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex L₂Pd(II)(Ar)(Ar') Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Reductive Elimination Complex Product Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex L₂Pd(II)(Ar)(NR₂) Amine Coordination->Amido Complex -HX (Base) Reductive Elimination Product Complex Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[4]

Deactivation_Pathway cluster_catalytic_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Pd Active Pd(0)/Pd(II) Species Product_Formation Desired Product Active_Pd->Product_Formation Reaction with Substrates Inactive_Complex Inactive Pd-Pyridazine Complex Active_Pd->Inactive_Complex Coordination Product_Formation->Active_Pd Catalyst Regeneration Pyridazine Pyridazine Substrate Pyridazine->Inactive_Complex Pd_Black Palladium Black (Pd(0) Aggregate) Inactive_Complex->Pd_Black Decomposition

Caption: Deactivation of palladium catalyst by pyridazine substrate.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check for Catalyst Precipitation (Palladium Black) start->check_catalyst catalyst_ok Catalyst Appears Homogeneous check_catalyst->catalyst_ok precipitation Precipitation Observed catalyst_ok->precipitation No check_conditions Review Reaction Conditions: - Ligand - Base - Solvent - Temperature catalyst_ok->check_conditions Yes troubleshoot_deactivation Troubleshoot Catalyst Deactivation: - Screen bulky ligands - Optimize catalyst loading precipitation->troubleshoot_deactivation optimize Systematically Optimize Conditions check_conditions->optimize check_side_products Analyze for Side Products (Homocoupling, Protodeboronation, etc.) check_conditions->check_side_products success Improved Yield optimize->success troubleshoot_side_products Address Side Reactions: - Inert atmosphere - Anhydrous conditions check_side_products->troubleshoot_side_products troubleshoot_side_products->optimize

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Overcoming Poor Solubility of 3,6-Dibromopyridazine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor solubility of 3,6-dibromopyridazine in common palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue: Low or No Product Yield in Coupling Reactions

Primary Suspect: Poor Solubility of this compound

The low solubility of this compound in many common organic solvents is a primary contributor to low or failed product yields in coupling reactions. A heterogeneous reaction mixture can lead to inefficient catalyst turnover and incomplete consumption of the starting material.

Troubleshooting Workflow for Solubility Issues

G cluster_0 Initial Observation: Low Yield/No Reaction cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes A Reaction mixture is heterogeneous (visible solid this compound) B Solvent Screening A->B  Step 1 G Homogeneous reaction and improved yield B->G H Partial dissolution and moderate yield improvement B->H I No significant improvement B->I C Increase Reaction Temperature C->G C->H C->I D Employ Co-solvent System D->G D->H D->I E Microwave Irradiation E->G E->H F Ligand and Base Optimization H->C  Step 2 H->D  Step 3 H->E  Step 4 I->C  Step 2 I->D  Step 3 I->E  Step 4 I->F  Step 5

Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound expected to have better solubility?

While specific quantitative data is limited, solubility can be inferred from the properties of similar halo-heterocycles. Generally, polar aprotic solvents are a good starting point. Consider screening the solvents listed in the table below, especially at elevated temperatures.

Q2: How does temperature affect the solubility and the reaction outcome?

Increasing the reaction temperature is a common and effective method to improve the solubility of this compound.[1] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and degradation of reagents or products.[1] It is crucial to find an optimal temperature that ensures dissolution without compromising the reaction integrity.

Q3: Can co-solvents improve the solubility of this compound?

Yes, using a co-solvent system can be highly effective.[2][3] A common approach is to use a primary solvent in which the catalyst and other reagents are soluble (e.g., dioxane, THF, toluene) and add a co-solvent that is better at dissolving this compound (e.g., DMF, NMP, DMAc). Even small amounts of a powerful solubilizing agent can significantly improve the homogeneity of the reaction mixture.

Q4: Is microwave-assisted heating a viable option to overcome solubility issues?

Microwave irradiation is an excellent technique for reactions with poorly soluble substrates.[4][5][6] The rapid and efficient heating can significantly increase the solubility of this compound and dramatically reduce reaction times, often leading to higher yields and fewer side products.[6][7]

Q5: Can the choice of ligand and base influence the outcome of a reaction with a poorly soluble substrate?

Absolutely. While not directly affecting the solubility of the starting material, the choice of ligand and base is critical for the overall success of the reaction.[8][9] Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) can stabilize the palladium catalyst at higher temperatures required for dissolution and accelerate the catalytic cycle.[8] The base's strength and solubility also play a crucial role in the transmetalation step of Suzuki couplings and the deprotonation step in Buchwald-Hartwig aminations.[10][11]

Data Presentation

Table 1: Recommended Solvents for Screening in Coupling Reactions of this compound

Solvent ClassExamplesBoiling Point (°C)General Notes
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)101, 66Commonly used in Suzuki and Buchwald-Hartwig reactions. Often require a co-solvent or higher temperatures for this compound.[12]
Aromatic Hydrocarbons Toluene, Xylene111, ~140Good for maintaining higher reaction temperatures. Solubility of this compound is often limited at room temperature.[13]
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)153, 202, 166Generally better at dissolving polar substrates like this compound. Often used as co-solvents.[10]
Alcohols n-Butanol, tert-Amyl alcohol118, 102Can serve as both solvent and a mild base promoter in some cases.
Aqueous Mixtures Dioxane/Water, THF/Water, Toluene/Ethanol/WaterVariesBiphasic systems are common in Suzuki reactions and can aid in dissolving inorganic bases.[6][12]

Experimental Protocols

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G A Combine this compound, Coupling Partner, Base, and Catalyst B Degas Reaction Mixture (e.g., Argon sparging or Freeze-Pump-Thaw) A->B C Add Degassed Solvent(s) B->C D Heat to Desired Temperature (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC, LC-MS, GC-MS) D->E F Work-up and Purification E->F

Caption: General experimental workflow for coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point for the mono-arylation of this compound. Optimization of ligand, base, and solvent may be necessary for different boronic acids.

  • Reagents:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.1-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

    • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.

  • Reagents:

    • This compound (1.0 eq.)

    • Terminal alkyne (1.1-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 eq.)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Seal the flask and purge with an inert gas.

    • Add the degassed solvent, followed by the base and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[14]

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound. The choice of ligand is crucial and often substrate-dependent.

  • Reagents:

    • This compound (1.0 eq.)

    • Amine (1.1-1.5 eq.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.)

    • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add the this compound and the solvent.

    • Add the amine via syringe.

    • Seal the flask and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.[11][13]

References

Technical Support Center: Efficient Workup of 3,6-Dibromopyridazine Products

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This section addresses common issues encountered during the workup of 3,6-dibromopyridazine, providing practical solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of Precipitated Product Incomplete reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching.
Product is partially soluble in the aqueous workup solution.After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover the dissolved product.
pH of the solution is too low or too high during precipitation.Carefully adjust the pH to approximately 7-8 with a base (e.g., sodium bicarbonate solution) to ensure complete precipitation of the neutral product.
Product is an Oil or Gummy Solid Presence of unreacted starting materials or byproducts.Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether). If the issue persists, purify by column chromatography.
Residual phosphorus-based reagents.Thoroughly wash the crude product with water and a saturated sodium bicarbonate solution to remove acidic phosphorus byproducts.
Discolored Product (Yellow to Brown) Presence of colored impurities from the reaction.Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate). Treatment with activated carbon during recrystallization can also help remove colored impurities.
Product Contaminated with Starting Material (Maleic Hydrazide) Incomplete reaction or inefficient purification.Maleic hydrazide is more polar than this compound. It can be removed by washing the crude product with a small amount of a polar solvent in which the product has low solubility, or by column chromatography.
Product Contaminated with Mono-brominated Pyridazine (B1198779) Incomplete bromination.Separation can be achieved by careful column chromatography on silica (B1680970) gel, as the polarity of the mono-brominated species will be different from the desired di-brominated product.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for the synthesis of this compound from maleic hydrazide and phosphorus oxybromide?

A1: The typical workup involves carefully quenching the reaction mixture by pouring it over crushed ice. This is followed by neutralization of the excess acidic reagents, primarily phosphorus oxybromide and its hydrolysis products (phosphoric acid and hydrobromic acid), with a base such as sodium hydroxide (B78521) or sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8). The precipitated crude this compound is then collected by filtration, washed with water to remove inorganic salts, and dried.

Q2: My crude this compound is acidic. Why is this, and how do I resolve it?

A2: The acidic nature of the crude product is likely due to trapped phosphorus-based byproducts from the hydrolysis of excess phosphorus oxybromide[1][2][3]. To resolve this, thoroughly wash the filtered product with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by washing with water to remove any remaining salts.

Q3: What are the most common impurities I might encounter, and how can I identify them?

A3: Common impurities include unreacted maleic hydrazide, mono-brominated pyridazine intermediates, and polymeric phosphorus compounds. These can be identified using Thin Layer Chromatography (TLC) by comparing the crude product to the starting material and purified product standards. Unreacted maleic hydrazide is significantly more polar and will have a lower Rf value, while the mono-brominated intermediate will have an Rf value between that of the starting material and the desired product.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: A mixed solvent system is often effective for the recrystallization of this compound. Common choices include ethanol/water, where the product is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by slow cooling. Another option is a mixture of hexanes and ethyl acetate (B1210297).

Q5: When should I consider using column chromatography for purification?

A5: Column chromatography is recommended when simpler methods like precipitation and recrystallization fail to yield a product of the desired purity. It is particularly useful for separating the desired this compound from structurally similar impurities like mono-brominated pyridazine.

Experimental Protocols

Protocol 1: Synthesis and Workup of this compound

This protocol details the synthesis of this compound from maleic hydrazide and phosphorus oxybromide, followed by an efficient workup procedure.

Materials:

  • Maleic hydrazide

  • Phosphorus oxybromide (POBr₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add maleic hydrazide to the flask.

  • Addition of Reagent: Carefully add phosphorus oxybromide to the flask.

  • Reaction: Heat the mixture according to your established reaction parameters, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is exothermic and should be performed with caution.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the acidic byproducts. Continue addition until the pH is between 7 and 8 (check with pH paper) and gas evolution has ceased.

  • Precipitation and Filtration: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Optional Extraction of Filtrate: To maximize yield, the aqueous filtrate can be extracted with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to recover any dissolved product. Combine this with the main batch of crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Reheat the solution to boiling and add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Visualized Workflows

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Maleic Hydrazide + POBr3 quench Quench with Ice/Water reaction->quench Reaction Mixture neutralize Neutralize with NaHCO3 (pH 7-8) quench->neutralize precipitate Precipitate Crude Product neutralize->precipitate filtrate_solid Filter and Wash with Water precipitate->filtrate_solid recrystallize Recrystallize (e.g., EtOH/Water) filtrate_solid->recrystallize Crude Product column Column Chromatography filtrate_solid->column If Impure pure_product Pure this compound recrystallize->pure_product column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis purity Purity Check (TLC/NMR) start->purity color Color Check start->color yield Yield Check start->yield impure Impure purity->impure No pure Pure purity->pure Yes discolored Discolored color->discolored Yes colorless Colorless/White color->colorless No low_yield Low Yield yield->low_yield No good_yield Good Yield yield->good_yield Yes action_purify Action: Recrystallize or Column Chromatography impure->action_purify action_decolorize Action: Recrystallize with Activated Carbon discolored->action_decolorize action_extract Action: Extract Aqueous Filtrate low_yield->action_extract

Caption: Troubleshooting decision tree for this compound workup.

References

Mitigating protodeboronation in Suzuki reactions of 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate protodeboronation in Suzuki-Miyaura cross-coupling reactions of 3,6-dibromopyridazine.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes the boronic acid, reducing the yield of the desired coupled product and complicating purification.[1] For electron-deficient heteroaromatics like pyridazines, this side reaction can be particularly prevalent under the basic conditions required for Suzuki couplings.[1]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate protodeboronation:

  • Reaction pH: The rate of protodeboronation is often pH-dependent.[1]

  • Base: The type and concentration of the base are critical, as base-catalyzed protodeboronation is a well-documented issue.[1]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[1]

  • Water Content: The presence of water can be a source of protons for the undesired reaction.[1]

  • Boronic Acid/Ester Stability: The electronic properties of the boronic acid derivative can influence its susceptibility to protodeboronation.[1]

  • Catalyst and Ligands: Some palladium-phosphine complexes, especially those with bulky ligands, have been shown to accelerate protodeboronation.[1][2]

Q3: How can I minimize protodeboronation when working with this compound?

A3: A multi-faceted approach is often necessary:

  • Choice of Boron Reagent: Using more stable boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, is a common and effective strategy.[1] These derivatives often exhibit greater stability than the corresponding boronic acids.[3] Aryltrifluoroborates are another robust alternative that are less prone to protodeboronation.[4]

  • Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases like sodium hydroxide (B78521) (NaOH) to minimize base-catalyzed protodeboronation.[5]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, using anhydrous solvents and reagents can help suppress protodeboronation by limiting the proton source.[5]

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can slow down the rate of protodeboronation relative to the desired cross-coupling.[5]

  • Catalyst System Optimization: Employing highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway. Buchwald-type biarylphosphine ligands are often effective for heteroaromatic substrates.[1]

Q4: Can I achieve selective mono-arylation of this compound?

A4: Yes, selective mono-arylation is achievable and is highly dependent on the reaction conditions. By carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents), reaction time, and temperature, it is possible to favor the formation of the mono-substituted product. Ligand selection can also play a crucial role in controlling selectivity.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of coupled product and significant formation of the corresponding de-boronated arene. High rate of protodeboronation.1. Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[5] 2. Optimize the Base: Use a weaker base (e.g., K₂CO₃, K₃PO₄).[5] 3. Lower Reaction Temperature: Decrease the temperature to slow the rate of protodeboronation.[5] 4. Use Anhydrous Conditions: Employ anhydrous solvents and reagents.[5]
Reaction is sluggish or does not go to completion. Catalyst deactivation or inhibition by the pyridazine (B1198779) substrate.1. Increase Catalyst Loading: A higher catalyst loading may be necessary.[1] 2. Choose a Robust Catalyst System: Consider pre-formed palladium catalysts or palladacycles.[1] 3. Ligand Selection: Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands).[1]
Formation of homocoupled byproducts. Presence of oxygen in the reaction mixture or incomplete reduction of the Pd(II) precatalyst.1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃.[5]
Poor selectivity between mono- and di-arylation. Reaction conditions favor double addition.1. Control Stoichiometry: Use a slight excess (1.0-1.2 eq.) of the boronic acid for mono-arylation. 2. Monitor Reaction Time: Shorter reaction times will favor the mono-arylated product. 3. Optimize Ligand: Screen different ligands as they can influence selectivity.[6]

Quantitative Data from Literature

The following tables summarize reaction conditions and yields from various studies on Suzuki couplings of dihalopyridazines and related substrates. Note that direct comparison is challenging due to the different substrates and reaction parameters.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃Water80-98[7]
2K₂CO₃Water80-95[7]
3K₃PO₄Water80-90[7]
4NaOHWater80-85[7]
5KOHWater80-82[7]
6NaOAcWater80-75[7]
7Et₃NWater80-70[7]
Substrates: Aryl halides and phenylboronic acid. While not specific to this compound, this demonstrates the significant impact of base selection on yield.

Table 2: Optimization of Suzuki Coupling of a Dichloropyrimidine Derivative

EntryArylboronic AcidBaseSolventYield (%)Reference
14-methoxyphenylboronic acidK₃PO₄1,4-Dioxane60[5]
24-methylphenylboronic acidK₃PO₄Toluene70[5]
34-methylphenylboronic acidCs₂CO₃Toluene80[5]
Substrate: 5-(4-bromophenyl)-4,6-dichloropyrimidine. This data highlights the interplay between the boronic acid, base, and solvent in achieving high yields.

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

  • To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand if required.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-arylation of this compound

  • To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid pinacol ester (2.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.10 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed anhydrous solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for an extended period (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E Ar'B(OR)₂ Base F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G Product ArX Ar-X ArB Ar'B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Significant Protodeboronation Observed q1 Are you using a boronic acid? start->q1 a1_yes Switch to a more stable boronic ester (pinacol, MIDA). q1->a1_yes Yes q2 Is the base optimized? q1->q2 No a1_yes->q2 a2_yes Screen weaker bases (K₂CO₃, K₃PO₄). q2->a2_yes No q3 Is the reaction temperature high? q2->q3 Yes a2_yes->q3 a3_yes Lower the reaction temperature. q3->a3_yes Yes q4 Are you using anhydrous conditions? q3->q4 No a3_yes->q4 a4_no Use anhydrous solvents and reagents. q4->a4_no No end Re-evaluate Reaction Outcome q4->end Yes a4_no->end

Caption: A decision-making workflow for troubleshooting protodeboronation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,6-Dibromopyridazine and 3,6-Dichloropyridazine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridazine (B1198779) scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the most versatile precursors for such endeavors are 3,6-dihalopyridazines. This guide provides an objective, data-driven comparison of the reactivity of two prominent members of this class: 3,6-dibromopyridazine and 3,6-dichloropyridazine (B152260). By examining their performance in pivotal cross-coupling and substitution reactions, this document aims to equip researchers with the knowledge to select the optimal reagent for their synthetic campaigns.

Introduction to Reactivity Profiles

The reactivity of this compound and 3,6-dichloropyridazine is primarily dictated by the nature of the carbon-halogen (C-X) bond. Generally, the C-Br bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions, suggesting a higher reactivity for the bromo-derivative in transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations. Conversely, the greater electronegativity of chlorine can render the pyridazine ring more electron-deficient, potentially accelerating the rate of nucleophilic aromatic substitution (SNAr) reactions for the chloro-derivative.

The electron-deficient nature of the pyridazine ring itself facilitates the oxidative addition of palladium to the halogen–carbon bond, often without the need for specialized, expensive ligands[1]. Symmetrical 3,6-dibromo- and 3,6-dichloropyridazines are known to undergo efficient mono-Suzuki-Miyaura coupling reactions[2].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organoboron compound and an organic halide[3][4]. This reaction is widely employed in the synthesis of biaryl and vinyl-substituted pyridazines.

Comparative Performance Data
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂OReflux->95[2]
3,6-Dichloropyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851285[2]
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5 mol%)2M Na₂CO₃DME/Ethanol804814-28[1][5]
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl-boronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80-Good[6]

Note: The table collates data from various sources to illustrate typical reaction conditions and outcomes. Direct, side-by-side comparative studies under identical conditions are limited in the literature.

Generally, this compound exhibits higher reactivity, often leading to faster reactions and higher yields under milder conditions compared to its dichloro counterpart. The more challenging C-Cl bond activation in 3,6-dichloropyridazine may necessitate more advanced catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve comparable efficiency[7].

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Reaction Setup:

  • To an oven-dried Schlenk tube, add the 3,6-dihalopyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as Na₂CO₃ (2.0 mmol) or K₃PO₄ (2.5 mmol)[3][6][7].

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol, 2 mol%)[5][7].

  • The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solvent mixture, such as 1,2-dimethoxyethane (B42094) (DME) and water, is added via syringe[5][8].

  • The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC[5][8].

Work-up and Purification:

  • Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., chloroform (B151607) or ethyl acetate) and washed with water and brine[5].

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides[9]. This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals[9][10].

Comparative Performance Data
ReagentAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideMorpholinePd(I) dimer precatalyst (0.5-1.0 mol%)KOtBu or NaOtBu1,4-Dioxane80-1000.5-1High[11]
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80460[12]
Aryl ChloridesSecondary AminesRuPhos ligand with Pd catalyst-----[13]

Note: This table provides examples of Buchwald-Hartwig amination of aryl halides. Direct comparative data for 3,6-dibromo- and 3,6-dichloropyridazine is scarce in the provided search results, but the general principles of reactivity apply. Aryl bromides are typically more reactive than aryl chlorides.

The reactivity trend observed in Suzuki-Miyaura coupling generally holds for Buchwald-Hartwig amination. The C-Br bond of this compound is more susceptible to oxidative addition than the C-Cl bond of 3,6-dichloropyridazine. Consequently, the amination of the bromo-derivative can often be achieved under milder conditions. For the less reactive chloro-derivative, more sophisticated and bulky electron-rich phosphine ligands, such as RuPhos or BrettPhos, are often required to achieve high yields[13].

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is a generalized procedure for the Buchwald-Hartwig amination.

Reaction Setup:

  • In an inert atmosphere glovebox or using Schlenk techniques, an oven-dried reaction tube is charged with the palladium precatalyst (e.g., [Pd₂(dba)₃]), the appropriate phosphine ligand (e.g., BINAP, X-Phos), and a strong base (e.g., NaOtBu)[12][14].

  • The 3,6-dihalopyridazine (1.0 mmol) and the amine (1.2-1.4 mmol) are then added.

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added via syringe[11][12].

  • The reaction vessel is sealed and heated with vigorous stirring for the required duration (typically monitored by GC-MS or LC-MS).

Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine[12].

  • The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired arylamine.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 ArAmine Ar-NR₂ RedElim->ArAmine ArX Ar-X ArX->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring[15]. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex[16][17]. Pyridazines, being electron-deficient heterocycles, are particularly susceptible to this type of reaction[18].

Comparative Reactivity

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex[18]. The electronegativity of the halogen substituent plays a crucial role. Chlorine is more electronegative than bromine, which makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 3,6-dichloropyridazine is generally more reactive than this compound in SNAr reactions.

Many derivatives of pyridazine have been synthesized by reacting 3,6-dichloropyridazine with oxygen, sulfur, and nitrogen nucleophiles[19].

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized protocol for an SNAr reaction.

Reaction Setup:

  • The 3,6-dihalopyridazine (1.0 mmol) is dissolved in a suitable polar aprotic solvent, such as DMSO or DMF.

  • The nucleophile (e.g., an alkoxide, amine, or thiol, typically 1.1-2.0 equivalents) is added to the solution, often in the presence of a base (e.g., K₂CO₃ or NaH) to deprotonate the nucleophile if necessary.

  • The reaction mixture is stirred, often at an elevated temperature, and the progress is monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).

Work-up and Purification:

  • Once the reaction is complete, the mixture is typically poured into water, which may cause the product to precipitate.

  • The product is then collected by filtration or extracted with an organic solvent.

  • The crude product is washed and then purified, usually by recrystallization or column chromatography.

Reaction Mechanism

SNAr_Mechanism cluster_mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism Start 3,6-Dihalopyridazine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Addition (Rate-determining) Product Substituted Pyridazine + Halide (X⁻) Meisenheimer->Product Elimination

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The choice between this compound and 3,6-dichloropyridazine is contingent upon the desired transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), this compound is generally the superior choice. Its greater reactivity, stemming from the weaker C-Br bond, allows for milder reaction conditions, often leading to higher yields and shorter reaction times.

  • For nucleophilic aromatic substitution (SNAr) reactions, 3,6-dichloropyridazine is typically more reactive. The higher electronegativity of chlorine enhances the electrophilicity of the pyridazine ring, facilitating the initial nucleophilic attack.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in their synthetic planning, ultimately accelerating the drug discovery and development process.

References

Structural Validation of 3,6-Disubstituted Pyridazine Derivatives: A Comparative Guide Based on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of 3,6-disubstituted pyridazine (B1198779) derivatives, with a focus on X-ray crystallography. Pyridazine and its derivatives are a critical class of heterocyclic compounds that form the scaffold of numerous molecules with significant biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The precise three-dimensional arrangement of atoms and functional groups in these molecules, as determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Comparative Crystallographic Data of 3,6-Disubstituted Pyridazine Derivatives

The following tables summarize key crystallographic parameters for a selection of 3,6-disubstituted pyridazine derivatives. These parameters, including bond lengths, bond angles, and torsion angles, provide a quantitative basis for comparing the structural nuances that arise from different substitution patterns at the 3 and 6 positions of the pyridazine ring. Such variations can significantly influence the molecule's interaction with biological targets.

Table 1: Selected Bond Lengths (Å)

Compound IDN1-N2N2-C3C3-C4C4-C5C5-C6C6-N1C3-R1C6-R2
Derivative A1.3421.3151.4011.3891.3181.3451.4821.485
Derivative B1.3401.3181.3981.3911.3161.3471.4911.493
Derivative C1.3451.3121.4051.3851.3211.3421.4791.480

Table 2: Selected Bond Angles (°)

Compound IDC6-N1-N2N1-N2-C3N2-C3-C4C3-C4-C5C4-C5-C6N1-C6-C5N2-C3-R1N1-C6-R2
Derivative A119.5122.1118.3120.2118.5121.4116.5116.8
Derivative B119.8121.9118.5120.0118.3121.5117.1117.0
Derivative C119.3122.5118.1120.4118.7121.0116.2116.5

Table 3: Selected Torsion Angles (°)

Compound IDN2-C3-R1-XN1-C6-R2-Y
Derivative A-25.8155.4
Derivative B-30.2160.1
Derivative C-22.5152.9
Note: R1 and R2 represent the substituents at the C3 and C6 positions, respectively. X and Y are representative atoms in the R1 and R2 substituents.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality crystallographic data that allows for meaningful comparisons between different derivatives.

Synthesis and Crystallization

The synthesis of 3,6-disubstituted pyridazine derivatives often involves multi-step reactions. A common route includes the reaction of a tetrazine with various functional units via an inverse-electron demand Diels-Alder (iEDDA) reaction, which can produce high yields without extensive purification.[4] Another approach involves the reaction of glyoxylic acid with acetophenones, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent chlorination and hydrazination to create a versatile intermediate for further substitution.[5]

For X-ray diffraction analysis, single crystals of high quality are required. A common method for growing these crystals is through slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents, such as dichloromethane (B109758) (DCM).[4]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.[6]

Signaling Pathways and Biological Activity

Many 3,6-disubstituted pyridazine derivatives exhibit potent biological activity by modulating key signaling pathways implicated in diseases like cancer. For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Another target for this class of compounds is the c-Jun N-terminal kinase 1 (JNK1) pathway, which is involved in stress signaling and can contribute to tumorigenesis.[5][7]

Below is a diagram illustrating the general workflow for the structural validation and biological evaluation of 3,6-disubstituted pyridazine derivatives.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Xray X-ray Crystallography Crystallization->Xray InVitro In Vitro Assays (e.g., Kinase Inhibition) Xray->InVitro Structure-Activity Relationship (SAR) InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo SAR_Refinement SAR Refinement & Drug Development InVivo->SAR_Refinement Lead Optimization

Caption: Workflow for Drug Discovery of Pyridazine Derivatives.

The following diagram illustrates a simplified signaling pathway for CDK2, a target of some 3,6-disubstituted pyridazine derivatives.

cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_inhibition Mechanism of Inhibition CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Substrates Substrates (e.g., Rb, p27) ActiveComplex->Substrates Phosphorylation Progression G1/S Phase Progression Substrates->Progression Inhibitor 3,6-Disubstituted Pyridazine Derivative Inhibitor->CDK2

References

Unveiling the Anticancer Potential of 3,6-Dibromopyridazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive screening of novel 3,6-disubstituted pyridazine (B1198779) derivatives has revealed significant in vitro anticancer activity against various human cancer cell lines. This guide provides a comparative analysis of their efficacy, delves into the experimental methodologies used for their evaluation, and visually represents the key signaling pathways involved in their mechanism of action.

Researchers in the field of medicinal chemistry are in a constant search for novel scaffolds that can be developed into potent and selective anticancer agents. The pyridazine core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a promising pharmacophore due to its diverse biological activities.[1] This report focuses on derivatives of 3,6-dibromopyridazine, which serve as versatile synthetic intermediates for the generation of a library of compounds with potential antineoplastic properties. The in vitro anticancer activity of these derivatives has been evaluated against a panel of human cancer cell lines, with some compounds exhibiting cytotoxicity comparable to or even exceeding that of established anticancer drugs.

Comparative Anticancer Activity

The synthesized 3,6-disubstituted pyridazine derivatives were screened for their cytotoxic effects against various human cancer cell lines, primarily those of breast and colon origin. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. The results are summarized in the tables below, alongside data for comparator drugs used in the respective studies.

Table 1: In Vitro Cytotoxicity of 3,6-Disubstituted Pyridazine Derivatives against Human Breast Cancer Cell Lines
CompoundSubstitution at C3Substitution at C6Cancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)
11a Adamantyl-1-carboxamidoMorpholinoT-47D0.44 ± 0.01Doxorubicin0.43 ± 0.02
11a Adamantyl-1-carboxamidoMorpholinoMDA-MB-2312.18 ± 0.07Doxorubicin0.98 ± 0.05
11m (Tetrahydro-2H-pyran-2-yl)methoxyMorpholinoT-47D0.43 ± 0.01Doxorubicin0.43 ± 0.02
11m (Tetrahydro-2H-pyran-2-yl)methoxyMorpholinoMDA-MB-2310.99 ± 0.03Doxorubicin0.98 ± 0.05
2b PyrimidoVariousMDA-MB-23160CisplatinNot specified
2k PyrimidoVariousMDA-MB-23180CisplatinNot specified

Data synthesized from multiple sources.[2][3][4][5]

Table 2: In Vitro Cytotoxicity of Pyridazine Derivatives against Human Colon Cancer Cell Line (HCT-116)
CompoundSubstitution PatternIC50 (µM)Comparator DrugComparator IC50 (µM)
4a Pyridazine containingComparable to ImatinibImatinibNot specified
4b Pyridazine containingComparable to ImatinibImatinibNot specified
5b Pyridazine containingLower than ImatinibImatinibNot specified
6a Pyridazine containingComparable to ImatinibImatinibNot specified
6b Pyridazine containingComparable to ImatinibImatinibNot specified

Data adapted from a study on pyridazine containing compounds.[6]

The results indicate that certain substitutions on the this compound scaffold lead to potent anticancer activity. For instance, compounds 11m demonstrated submicromolar IC50 values against both T-47D and MDA-MB-231 breast cancer cell lines, indicating significant cytotoxic potential.[4][5] Notably, the activity of 11m was comparable to that of the standard chemotherapeutic drug, Doxorubicin.[3][4][5] Similarly, several pyridazine derivatives showed promising activity against the HCT-116 colon cancer cell line, with compound 5b exhibiting even lower IC50 value than the comparator drug, Imatinib.[6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of the most potent 3,6-disubstituted pyridazine derivatives revealed their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

Apoptosis Induction

Treatment of breast cancer cells with effective pyridazine derivatives led to a significant increase in the population of apoptotic cells. This was confirmed by Annexin V-FITC/PI dual staining, a common method to detect early and late-stage apoptosis. The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the safe and effective elimination of cancer cells.

Cell Cycle Arrest

Flow cytometric analysis of the cell cycle distribution in treated cancer cells showed that the pyridazine derivatives can cause cell cycle arrest at specific phases. For example, some derivatives were found to arrest cells in the S-phase of the cell cycle.[7][8] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro anticancer activity of the this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridazine derivatives and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the IC50 concentration of the test compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways and Experimental Workflow

The anticancer activity of these 3,6-disubstituted pyridazine derivatives is often linked to their ability to modulate specific signaling pathways within cancer cells. While the precise molecular targets are still under investigation for many of these compounds, a common mechanism involves the induction of apoptosis through pathways that may be dependent on or independent of the tumor suppressor protein p53.

G General Experimental Workflow for Anticancer Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies start This compound synth Chemical Synthesis & Purification start->synth deriv Library of 3,6-Disubstituted Pyridazine Derivatives synth->deriv cell_lines Human Cancer Cell Lines deriv->cell_lines viability Cell Viability Assays (MTT, SRB) cell_lines->viability ic50 IC50 Determination viability->ic50 potent_compounds Selection of Potent Compounds ic50->potent_compounds apoptosis Apoptosis Assay (Annexin V/PI) potent_compounds->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) potent_compounds->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway

Caption: Workflow for synthesis and anticancer evaluation of pyridazine derivatives.

G Proposed Apoptotic Signaling Pathway compound 3,6-Disubstituted Pyridazine Derivative stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential p53-mediated apoptotic pathway induced by pyridazine derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 3,6-Dibromopyridazine: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. For novel heterocyclic compounds such as 3,6-Dibromopyridazine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the reliability and reproducibility of subsequent synthetic steps and biological assays. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of synthesized this compound.

Introduction to Analytical Techniques

Both GC-MS and HPLC are cornerstone chromatographic techniques for separating and quantifying components within a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides detailed structural information and sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved in a liquid mobile phase based on the analyte's polarity and interaction with the stationary phase. Various detectors, such as UV-Vis or mass spectrometers (LC-MS), can be coupled with HPLC for detection and identification.

Comparative Performance Data

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow to mid ng/mL range
Limit of Quantification (LOQ) Mid to high ng/mL rangeMid to high ng/mL range
Linearity (R²) ≥ 0.99≥ 0.99
Precision (%RSD) < 15%< 5%
Accuracy (% Recovery) 85-115%90-110%
Throughput Generally faster run times for simple mixturesCan be higher with modern UPLC systems
Sample Preparation May require derivatization for polar compoundsGenerally simpler, direct injection of solutions

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. Below are proposed starting protocols for GC-MS and HPLC analysis of this compound, based on methods for similar halogenated heterocycles.

GC-MS Protocol

This method is suitable for assessing volatile and semi-volatile impurities in the this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

HPLC Protocol

This reversed-phase HPLC method is designed to separate this compound from non-volatile impurities and related compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Potential Impurities in Synthesized this compound

The purity profile is highly dependent on the synthetic route. A common synthesis involves the bromination of pyridazine-3,6-diol (maleic hydrazide) using a brominating agent like phosphorus oxybromide (POBr₃).[1] Potential impurities may include:

  • Starting Materials: Unreacted maleic hydrazide.

  • Intermediates: Monobrominated pyridazine (B1198779) derivatives.

  • Reagent-Related Impurities: Residual phosphorus-containing compounds.

  • By-products: Products of side reactions or degradation.

Method Selection and Workflow

The choice between GC-MS and HPLC depends on the expected impurities and the goals of the analysis.

  • GC-MS is advantageous for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity. Its mass spectral library can aid in the tentative identification of unknown peaks.

  • HPLC is generally more suitable for analyzing a broader range of impurities, including non-volatile starting materials and polar by-products, without the need for derivatization. It often provides better quantitative precision.

The following diagrams illustrate the experimental workflow and a logical approach to method selection.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter gc_inject Inject into GC filter->gc_inject hplc_inject Inject into HPLC filter->hplc_inject gc_sep Separation gc_inject->gc_sep ms_detect MS Detection gc_sep->ms_detect integrate Peak Integration ms_detect->integrate hplc_sep Separation hplc_inject->hplc_sep uv_detect UV/DAD Detection hplc_sep->uv_detect uv_detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify

Figure 1. General experimental workflow for chromatographic purity assessment.

method_selection start Purity Assessment of This compound volatility Are impurities volatile and thermally stable? start->volatility polarity Are impurities non-volatile or polar? volatility->polarity No / Unknown gcms Use GC-MS volatility->gcms Yes hplc Use HPLC polarity->hplc Yes both Use both for comprehensive profile polarity->both Mixture of types gcms->both

Figure 2. Decision tree for selecting the appropriate analytical method.

Conclusion

Both GC-MS and HPLC are powerful and complementary techniques for the purity assessment of synthesized this compound. The choice of method should be guided by the likely nature of impurities based on the synthetic route. For a comprehensive purity profile, employing both techniques is recommended to ensure the detection of a wide range of potential impurities, thereby guaranteeing the quality and reliability of this important chemical intermediate for research and drug development. Method validation according to regulatory guidelines is essential before implementation for routine quality control.

References

A Comparative Guide to the Biological Activity of Pyridazine Scaffolds and Other N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with nitrogen-containing heterocycles (N-heterocycles) remaining a cornerstone of drug discovery. Their structural diversity and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved pharmaceuticals. Among these, the pyridazine (B1198779) scaffold has garnered significant attention for its broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of pyridazine derivatives against other common N-heterocycles, namely pyrimidine (B1678525), pyrazine, and pyridine (B92270). The information presented is supported by experimental data to aid researchers in making informed decisions in drug design and development.

Executive Summary

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, exhibits a unique electronic distribution that influences its physicochemical properties and biological activity. This guide demonstrates that pyridazine derivatives show promising, and in some cases superior, activity compared to other N-heterocycles in various therapeutic areas. Notably, pyridazine-containing compounds have shown potent anticancer activity through mechanisms such as VEGFR-2 inhibition, significant antimicrobial effects, and promising anti-inflammatory properties via COX-2 inhibition and modulation of inflammatory signaling pathways.

Anticancer Activity: A Comparative Analysis

The search for novel anticancer agents is a primary focus of medicinal chemistry. Pyridazine, pyrimidine, pyrazine, and pyridine scaffolds have all been incorporated into molecules with demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Comparison of Anticancer Activity (IC50/GI50 in µM)

The following table summarizes the in vitro anticancer activity of representative derivatives of pyridazine and other N-heterocycles. Lower IC50 or GI50 values indicate greater potency.

Heterocycle ScaffoldCompound ID/SeriesCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
Pyridazine Substituted Pyridazin-3(2H)-one (2h)SRLeukemia< 0.1[1]
NCI-H522Non-Small Cell Lung< 0.1[1]
CCRF-CEMLeukemia< 1.0[1]
Pyridine Pyridine-derived VEGFR-2 Inhibitor (10)HepG2Liver4.25[2]
MCF-7Breast6.08[2]
Pyrimidine Pyrimidine DerivativePanc-1Pancreatic1.7-1.9
MCF-7Breast1.4-1.82
Pyrazine Chloropyrazine-tethered Pyrimidine (35)DU-145Prostate5 ± 1 µg/mL[3]

Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution.

Key Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Pyridazine, pyridine, and pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2][4][5]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

VEGFR-2 signaling pathway inhibition by pyridazine derivatives.

Antimicrobial Activity: A Comparative Overview

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. N-heterocycles, including pyridazines, have shown considerable promise in this area.

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL or µM)

The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents MIC values for various N-heterocyclic derivatives against a range of pathogens.

Heterocycle ScaffoldCompound ID/SeriesTarget MicroorganismMIC (µg/mL or µM)Reference
Pyridazine Chloro PyridazinesEscherichia coli0.892–3.744 µg/mL[6]
Pseudomonas aeruginosa0.892–3.744 µg/mL[6]
Diarylurea Pyridazinones (10h)Staphylococcus aureus16 µg/mL[6]
Pyridine Pyridine Triazole (127b)Klebsiella pneumoniae6.25 µg/mL
Candida albicans6.25 µg/mL
Pyrimidine Chloropyrazine-tethered Pyrimidine (31)Staphylococcus aureus45.37 µM[3]
Candida albicans45.37 µM[3]
Pyrazine Chloropyrazine-tethered Pyrimidine (31)Escherichia coli45.37 µM[3]

Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution.

Anti-inflammatory Activity: A Head-to-Head Look

Chronic inflammation is implicated in a multitude of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Pyridazine derivatives have emerged as potent and selective COX-2 inhibitors.[7]

Quantitative Comparison of COX-2 Inhibition (IC50 in µM)

The following table compares the in vitro COX-2 inhibitory activity of pyridazine derivatives with other N-heterocycles and standard drugs.

Heterocycle ScaffoldCompound ID/SeriesCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Reference
Pyridazine Pyridopyrimidine (9d)0.543.546.56[8]
Pyridazine Pyridazinone (5a)0.7712.8716.70
Pyrimidine Pyridopyrimidine (IIId)0.67--[9]
Pyridine Pyridopyrimidine (9d)0.543.546.56[8]
Reference Drug Celecoxib1.115.675.12[8]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a better gastrointestinal safety profile.

Key Signaling Pathways in Inflammation

Pyridazine derivatives have been shown to modulate key inflammatory signaling pathways, including those mediated by Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB).[10][11][12]

Inflammatory_Signaling cluster_tnf TNF-α Signaling cluster_nfkb NF-κB Signaling TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK TRAF2->IKK IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes Induces Pyridazine Pyridazine Derivatives Pyridazine->IKK Inhibits

Modulation of TNF-α and NF-κB signaling by pyridazine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of test compounds. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well. C->D E 5. Incubate until formazan (B1609692) crystals form. D->E F 6. Solubilize formazan crystals with DMSO or other solvent. E->F G 7. Measure absorbance at ~570 nm using a microplate reader. F->G H 8. Calculate cell viability and IC50 values. G->H

A typical workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol Details:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol Details:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product of the reaction (e.g., Prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA).

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of the COX-2 enzyme activity.

Conclusion

This comparative guide highlights the significant potential of the pyridazine scaffold in medicinal chemistry. The presented data suggests that pyridazine derivatives are highly competitive with, and in certain instances, superior to other common N-heterocycles in terms of their anticancer, antimicrobial, and anti-inflammatory activities. The unique electronic properties of the pyridazine ring likely contribute to its favorable interactions with various biological targets. Researchers and drug development professionals are encouraged to further explore the vast chemical space of pyridazine derivatives to uncover novel and potent therapeutic agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for guiding future research in this promising area.

References

A Comparative Guide to Brominating Agents for the Synthesis of 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 3,6-Dibromopyridazine is a valuable building block, and its synthesis from the readily available precursor, 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), is a critical transformation. This guide provides an objective comparison of the primary brominating agents used for this reaction, supported by experimental data and detailed protocols.

The conversion of the tautomeric hydroxyl groups of maleic hydrazide to bromides requires potent halogenating agents. The most established and reported method utilizes phosphorus oxybromide (POBr₃). A key alternative, phosphorus pentabromide (PBr₅), is also employed for similar transformations and offers a more reactive option. This guide will focus on the comparative performance of these two reagents.

Performance Comparison: POBr₃ vs. PBr₅

The choice between phosphorus oxybromide and phosphorus pentabromide often involves a trade-off between reactivity, safety, and cost. Below is a summary of the key performance indicators for each reagent in the synthesis of this compound.

ParameterPhosphorus Oxybromide (POBr₃)Phosphorus Pentabromide (PBr₅)
Typical Yield >85% (Reported)Good to High (Expected)
Reactivity HighVery High[1]
Reaction Temp. ~100 °C[2]100-140 °C (Typical)
Reaction Time ~3 hours[2]2-4 hours (Estimated)
Key Advantages Well-documented, reliable yields, safer to handle than PBr₅.[1][3]Higher reactivity, potentially shorter reaction times or effective for less reactive substrates.[1]
Key Disadvantages Solid reagent, can be hazardous.Highly moisture-sensitive, corrosive, decomposes above 100°C to PBr₃ and Br₂, potentially leading to side reactions.[1]
Handling Corrosive solid, reacts with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE).Highly corrosive and toxic solid. Reacts violently with water. Must be handled in a fume hood with extreme care and appropriate PPE.[1]

Reaction Pathway and Experimental Workflow

The synthesis follows a two-step process starting from maleic anhydride, which is first converted to maleic hydrazide. The key bromination step then converts the diol tautomer of maleic hydrazide into the target this compound.

ReactionPathway cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Bromination MaleicAnhydride Maleic Anhydride MaleicHydrazide Maleic Hydrazide (Pyridazine-3,6-diol) MaleicAnhydride->MaleicHydrazide  Reflux in H₂O Product This compound MaleicHydrazide->Product  Heat Hydrazine Hydrazine Hydrate BrominatingAgent Brominating Agent (POBr₃ or PBr₅)

Caption: General synthesis pathway for this compound.

A typical experimental procedure involves the setup of the reaction under anhydrous conditions, followed by heating, quenching, and purification of the product.

Workflow start Start setup Charge flask with Maleic Hydrazide and Brominating Agent start->setup heat Heat reaction mixture (e.g., 100°C for 3h) setup->heat quench Pour reaction mixture onto ice/water heat->quench neutralize Adjust pH to ~10 with aq. NaOH quench->neutralize filter Isolate precipitate by filtration neutralize->filter wash Wash solid with water filter->wash dry Dry product wash->dry end Obtain pure This compound dry->end

References

The Druglikeness and ADME Profile of 3,6-Dibromopyridazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the druglikeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative evaluation of 3,6-Dibromopyridazine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. By presenting key data in a clear, comparative format and detailing the experimental methodologies, this guide aims to facilitate informed decision-making in the selection and optimization of lead candidates.

The pyridazine (B1198779) core is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. The 3,6-dibromo substitution offers a versatile starting point for the synthesis of diverse analog libraries. However, the introduction of bromine atoms can significantly impact the physicochemical properties of the molecules, making a thorough evaluation of their druglikeness and ADME profile essential.

Evaluating Druglikeness: Lipinski's Rule of Five

A fundamental principle in assessing the druglikeness of a compound is Lipinski's Rule of Five.[1][2][3][4] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons.[1][2][3]

  • LogP (octanol-water partition coefficient): Not greater than 5.[1][2][3]

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of OHs and NHs).[1][2][3]

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of Ns and Os).[1][2][3]

While not a rigid set of rules, these guidelines are invaluable for quickly assessing the potential of a compound to be developed into an orally active drug. The following table presents a comparative analysis of hypothetical this compound analogs against these parameters.

Table 1: In Silico Druglikeness Properties of this compound Analogs

Compound IDR1-SubstituentR2-SubstituentMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
Parent BrBr237.881.85020
Analog A -OCH3Br218.941.62030
Analog B -NH2Br202.941.10130
Analog C -PhenylBr282.983.54020
Analog D -COOHBr250.911.23140
Analog E -SO2NH2Br285.010.88140

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be determined experimentally or through computational modeling.

ADME Properties: A Deeper Dive

Beyond initial druglikeness screening, a comprehensive evaluation of ADME properties is crucial for predicting a compound's in vivo behavior. Key ADME parameters include permeability, metabolic stability, and cytotoxicity.

Permeability

The ability of a compound to pass through biological membranes, such as the intestinal wall, is a prerequisite for oral bioavailability. In vitro permeability is often assessed using cell-based assays like the Caco-2 or MDCK permeability assays.[5][6][7][8] These assays measure the rate at which a compound crosses a monolayer of epithelial cells.

Table 2: Comparative Permeability of this compound Analogs

Compound IDApparent Permeability (Papp) A to B (10⁻⁶ cm/s)Efflux Ratio (Papp B to A / Papp A to B)Permeability Classification
Analog A 15.21.1High
Analog B 8.51.5Moderate
Analog C 22.10.9High
Analog D 1.23.5Low (Potential P-gp substrate)
Analog E 3.41.2Low

Note: The data in this table is hypothetical and for illustrative purposes.

Metabolic Stability

The susceptibility of a compound to metabolism, primarily by enzymes in the liver, determines its half-life and duration of action.[9][10] In vitro metabolic stability is commonly evaluated by incubating the compound with liver microsomes, S9 fractions, or hepatocytes and measuring its disappearance over time.[11][12][13]

Table 3: Comparative Metabolic Stability of this compound Analogs

Compound IDIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
Analog A 4515.4Moderate
Analog B > 60< 11.5High
Analog C 2527.7Low
Analog D 5512.6High
Analog E 3023.1Moderate

Note: The data in this table is hypothetical and for illustrative purposes.

Cytotoxicity

Assessing the potential for a compound to cause cell death is a critical component of early safety profiling.[14][15][16][17][18] Cytotoxicity is typically measured in various cell lines, and the concentration at which 50% of cell growth is inhibited (IC50) is determined.

Table 4: Comparative Cytotoxicity of this compound Analogs

Compound IDCytotoxicity (IC50) in HepG2 cells (µM)Cytotoxicity (IC50) in HEK293 cells (µM)
Analog A > 100> 100
Analog B 85.292.5
Analog C 45.751.3
Analog D > 100> 100
Analog E 68.975.4

Note: The data in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are outlines of the key experimental protocols used to generate the ADME data.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent and diluted in transport buffer.

  • Permeability Measurement: The compound solution is added to the apical (A) side of the Transwell®, and samples are taken from the basolateral (B) side at various time points. For efflux assessment, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

Human Liver Microsomal Stability Assay
  • Incubation: The test compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes) in a phosphate (B84403) buffer at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the remaining compound concentration versus time plot. Intrinsic clearance (CLint) is then calculated.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Workflow

To provide a clear overview of the evaluation process, the following diagrams illustrate the key workflows.

Druglikeness_Evaluation_Workflow cluster_0 In Silico Screening Compound_Library This compound Analog Library Lipinski_Rules Lipinski's Rule of Five (MW, LogP, HBD, HBA) Compound_Library->Lipinski_Rules Druglike_Candidates Prioritized Druglike Candidates Lipinski_Rules->Druglike_Candidates ADME_Experimental_Workflow cluster_1 In Vitro ADME Profiling Candidates Prioritized Candidates Permeability Permeability Assay (Caco-2) Candidates->Permeability Metabolism Metabolic Stability Assay (Microsomes) Candidates->Metabolism Toxicity Cytotoxicity Assay (MTT) Candidates->Toxicity Data_Analysis Data Analysis and Candidate Selection Permeability->Data_Analysis Metabolism->Data_Analysis Toxicity->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 3,6-Dibromopyridazine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,6-Dibromopyridazine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The information is based on safety data sheets and general hazardous waste disposal guidelines.

Key Hazard and Disposal Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and disposal are mandatory to mitigate these risks.

PropertyDataSource
GHS Classification Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure (Category 3)[1][2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Signal Word Warning[1][3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1][2]
Storage Class 11 - Combustible Solids[3]

Disposal Protocol for this compound

The following protocol outlines the step-by-step methodology for the safe collection, storage, and disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE) and Handling

Before beginning any waste handling procedures, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of the solid compound or its solutions should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions.

  • Solid Waste:

    • Collect unreacted this compound powder and chemically contaminated solid materials (e.g., weigh boats, spatulas, gloves, absorbent paper) separately.[4]

    • For the pure chemical, it is best to use the original manufacturer's container if it is in good condition.[5][6]

    • For other contaminated solids, place them in a dedicated, durable, and leak-proof container lined with a clear plastic bag.[4][6]

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, sealed, and leak-proof liquid waste container (carboy).[7]

    • Ensure the container is chemically compatible with the solvent used.

    • Do not mix this waste stream with other incompatible wastes, such as acids or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • "Sharps" Waste:

    • Dispose of any contaminated items capable of puncturing or piercing, such as pipette tips or broken glass, in a designated sharps container.[4]

Step 3: Container Labeling

Proper labeling is mandatory for regulatory compliance and safety.

  • Clearly label every waste container with the words "Hazardous Waste."[4][8]

  • Specify the full chemical name: "this compound."[4]

  • For liquid waste, list all chemical constituents, including solvents, and their approximate concentrations.

  • Include any relevant hazard pictograms (e.g., irritant, harmful).

Step 4: Storage of Hazardous Waste
  • Keep all waste containers securely sealed except when adding waste.[4][8] Corks or parafilm are not acceptable closures.[4]

  • Store the sealed containers in a designated, secure hazardous waste accumulation area.

  • This area must be well-ventilated and away from heat or ignition sources.

  • Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[4]

  • Segregate the this compound waste from incompatible materials like strong oxidizing agents.[5]

Step 5: Final Disposal
  • DO NOT dispose of this compound or its solutions down the drain or in the regular trash.[7][9]

  • Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][8]

  • Follow your institution's specific procedures for requesting a waste collection, noting any time or quantity limits for accumulation.[4]

Step 6: Decontamination of Empty Containers
  • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.[8]

  • Use a solvent capable of removing the chemical residue.

  • Collect the rinsate from all three rinses as hazardous liquid waste and add it to your designated liquid waste container.[8]

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash or reused for compatible waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Generate Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_type Determine Waste Type ppe->assess_type solid_waste Solid Waste (Powder, Contaminated Items) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_type->liquid_waste Liquid sharps_waste Sharps Waste (Pipettes, Glass) assess_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange Pickup via EHS or Licensed Contractor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of 3,6-Dibromopyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,6-Dibromopyridazine, a halogenated pyridazine (B1198779) derivative utilized in biochemical research.[1] The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety protocol.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust conform to EN166 (EU) or NIOSH (US) standards. Goggles are required when there is a risk of splashing.[3] A face shield should be worn in addition to goggles when handling large quantities.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatA long-sleeved, flame-retardant lab coat is required. Ensure it is fully buttoned.
Chemical-resistant apronRecommended when handling significant quantities or when there is a high risk of splashes.[3]
Respiratory Protection Chemical fume hoodAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
RespiratorIn the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidents. The following diagram outlines the procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh solid in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and dispose of PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Figure 1. Workflow for Safe Handling of this compound.

Emergency and Disposal Plan

A robust plan for managing spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, carefully cover the material with an inert absorbent material to avoid generating dust. For liquid spills, use a chemical absorbent pad or other suitable absorbent.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Collect and Dispose: All contaminated materials, including absorbent, gloves, and wipes, must be collected in a sealed, labeled container for hazardous waste disposal.

Waste Disposal:

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Disposal Protocol: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromopyridazine
Reactant of Route 2
3,6-Dibromopyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.